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  • Product: beta-Citraurin
  • CAS: 650-69-1

Core Science & Biosynthesis

Foundational

Topic: β-Citraurin Accumulation During Citrus Fruit Ripening

An In-depth Technical Guide for Researchers and Scientists Abstract The vibrant orange-red hue of certain citrus varieties is a key indicator of maturity and consumer appeal. This color is largely attributed to the accum...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Scientists

Abstract

The vibrant orange-red hue of certain citrus varieties is a key indicator of maturity and consumer appeal. This color is largely attributed to the accumulation of specific apocarotenoids, most notably β-citraurin. Unlike primary carotenoids, β-citraurin is a C30 apocarotenoid derived from the enzymatic cleavage of precursor xanthophylls during the later stages of ripening. Its presence is not universal across the Citrus genus, making its biosynthetic pathway and regulatory mechanisms a subject of significant scientific interest. This guide provides a comprehensive technical overview of the biochemical pathway, regulatory network, and analytical methodologies pertinent to the study of β-citraurin. We will explore the pivotal role of the Carotenoid Cleavage Dioxygenase 4 (CCD4) enzyme, the influence of genetic and environmental factors, and provide validated experimental protocols for the extraction, quantification, and gene expression analysis of the components involved in β-citraurin accumulation.

The Biochemical Identity of β-Citraurin

β-Citraurin (3-Hydroxy-β-apo-8'-carotenal) is a C30 apocarotenoid, a class of compounds formed from the oxidative cleavage of carotenoids.[1] Its structure imparts a deep reddish-orange color, significantly influencing the final peel pigmentation of select citrus fruits like the Satsuma mandarin (Citrus unshiu Marc.).[2] First identified in 1936, its biosynthetic pathway remained elusive for many decades.[1]

Key Physicochemical Properties:

PropertyValueReference
CAS Number 650-69-1[3][4][5]
Molecular Formula C30H40O2[3][4]
Molecular Weight 432.64 g/mol [4][5]
Appearance Orange to yellow plates[4]
Solubility Freely soluble in acetone, ethanol, benzene; sparingly in petrol ether[4]
Absorption Maxima 497, 467 nm (in Benzene)[4]

Understanding these properties is foundational for developing effective extraction and analytical chromatography methods.

The Biosynthetic Pathway: From Xanthophyll to Apocarotenoid

The accumulation of β-citraurin is a catabolic event that occurs in tandem with the massive buildup of other carotenoids during the transition of chloroplasts to chromoplasts in the fruit flavedo (peel).[6] It is not synthesized from the ground up via the central carotenoid pathway but is instead the product of a specific enzymatic cleavage of pre-existing xanthophylls.

Precursors and the Key Enzymatic Step

Research has definitively identified β-cryptoxanthin and zeaxanthin as the direct precursors for β-citraurin biosynthesis.[1][7] The pivotal reaction is catalyzed by a specific isoform of the Carotenoid Cleavage Dioxygenase family, namely CitCCD4 .[7] This enzyme exhibits high substrate specificity, cleaving β-cryptoxanthin and zeaxanthin at the 7,8 or 7',8' position of the polyene chain to yield the C30 aldehyde, β-citraurin.[7]

Crucially, the CitCCD4 enzyme does not act on other common citrus carotenoids such as lycopene, α-carotene, β-carotene, or violaxanthin, explaining why β-citraurin formation is a highly specific and controlled event.[7]

Pathway Visualization

The conversion of β-cryptoxanthin and zeaxanthin into β-citraurin is a direct, single-step enzymatic process.

G cluster_0 Upstream Carotenoid Pathway cluster_1 Apocarotenoid Formation BetaCarotene β-Carotene BetaCryptoxanthin β-Cryptoxanthin BetaCarotene->BetaCryptoxanthin β-carotene hydroxylase Zeaxanthin Zeaxanthin BetaCryptoxanthin->Zeaxanthin β-carotene hydroxylase CitCCD4 CitCCD4 Enzyme BetaCryptoxanthin->CitCCD4 Zeaxanthin->CitCCD4 BetaCitraurin β-Citraurin CitCCD4->BetaCitraurin  Cleavage at  7,8 / 7',8' bond

Caption: Biosynthesis of β-citraurin via CitCCD4-mediated cleavage.

Dynamics of Accumulation During Fruit Ripening

The accumulation of β-citraurin is a hallmark of the late ripening stage in specific citrus cultivars. Its appearance coincides with chlorophyll degradation and the synthesis of orange xanthophylls.[2]

Temporal and Cultivar-Specific Patterns

A comparative model using two Satsuma mandarin varieties effectively illustrates this process. The 'Yamashitabeni-wase' variety, known for its reddish peel, accumulates significant amounts of β-citraurin. In contrast, the 'Miyagawa-wase' variety does not.[7]

  • Early Ripening (Green Stage): The flavedo contains chloroplasts with high levels of chlorophyll and associated carotenoids like lutein and β-carotene. β-citraurin is absent.[2]

  • Color Break: As chlorophyll degrades, the expression of the CitCCD4 gene begins to increase dramatically in accumulating varieties.[7]

  • Full Ripening: The concentration of precursors (β-cryptoxanthin and zeaxanthin) and β-citraurin rises sharply. The rapid up-regulation of CitCCD4 expression is directly correlated with the rate of β-citraurin synthesis.[7] In non-accumulating varieties, CitCCD4 expression remains at negligible levels throughout ripening.[7]

Esterification and Sequestration

In its native state within the fruit, β-citraurin, like its precursor xanthophylls, is predominantly found in an esterified form.[8][9] The hydroxyl group is typically esterified with fatty acids, primarily lauric, myristic, and palmitic acids.[8] This esterification is a critical process that occurs during the chloroplast-to-chromoplast transition. It is believed to enhance the stability of the xanthophylls and facilitate their sequestration and storage within the developing chromoplast structures, contributing to the intense and stable coloration of the mature fruit.[9]

Illustrative Accumulation Data

The following table provides a representative model of carotenoid content changes in the flavedo of a β-citraurin accumulating citrus variety during ripening.

Ripening StageTotal Chlorophyll (µg/g FW)β-Cryptoxanthin (µg/g FW)Zeaxanthin (µg/g FW)β-Citraurin (µg/g FW)CitCCD4 Relative Expression
Immature Green 250.51.20.50.01x
Color Break 80.215.84.12.5150x
Mature Orange 5.135.69.825.7800x
Late Ripe <1.030.18.232.4750x

Data are hypothetical but based on published trends.[7]

Regulation of β-Citraurin Synthesis

The synthesis of β-citraurin is a tightly regulated process, primarily controlled at the level of gene transcription, and is further modulated by both internal hormonal cues and external environmental factors.

  • Transcriptional Control: The single most important regulatory point is the expression of the CitCCD4 gene. Its promoter activity is developmentally programmed to activate during ripening. The presence or absence of a functional and inducible CitCCD4 gene is the primary determinant separating accumulating from non-accumulating cultivars.[1][7]

  • Hormonal Influence: Ethylene, a key ripening hormone, has been shown to up-regulate the expression of CitCCD4.[7] Treatments that promote ethylene production can, therefore, enhance β-citraurin accumulation and deepen the red coloration of the peel.[1]

  • Environmental Factors (Light): Light is a critical environmental signal. Fruits exposed to sunlight generally develop a more intense peel coloration.[10] Specifically, treatments with red light have been demonstrated to increase CitCCD4 expression and subsequent β-citraurin content.[7] Conversely, shading or bagging of fruit, while accelerating chlorophyll degradation, tends to down-regulate the expression of many upstream carotenoid biosynthetic genes.[10] However, the expression of CCD4b1 (the gene encoding the key enzyme) is not substantially affected by dark conditions. This allows for β-citraurin synthesis to proceed even in shaded fruit, making it a major contributor to the final peel color under such conditions.[10]

Key Experimental Methodologies

To investigate β-citraurin accumulation, a multi-faceted approach combining analytical chemistry and molecular biology is required. The following protocols provide a robust framework for such studies.

Protocol 1: Extraction of Total Carotenoids from Citrus Flavedo

Causality: This protocol is designed to efficiently extract both polar (xanthophylls) and non-polar (carotenes) carotenoids while minimizing isomerization and degradation. The use of BHT (Butylated hydroxytoluene) is critical to prevent oxidation of the conjugated double bond system, which is highly susceptible to radical attack. All steps should be performed under dim light.

  • Sample Preparation: Excise the flavedo (colored outer peel) from the fruit. Avoid including the white albedo. Immediately freeze in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder. Store at -80°C.

  • Extraction: Weigh approximately 1 g of powdered tissue into a tube. Add 10 mL of a cold solvent mixture of Hexane:Acetone:Ethanol (2:1:1, v/v/v) containing 0.1% BHT.

  • Homogenization: Vortex vigorously for 1 minute, then sonicate in an ice bath for 5 minutes.

  • Phase Separation: Add 2 mL of ultrapure water and vortex for 30 seconds. Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Collection: Carefully collect the upper hexane layer (containing the carotenoids) into a new amber vial.

  • Re-extraction: Repeat the extraction (steps 2-5) on the remaining pellet two more times to ensure complete recovery. Pool all hexane extracts.

  • Drying: Evaporate the pooled extract to complete dryness under a gentle stream of nitrogen gas.

  • Storage: Resuspend the dried extract in a known volume (e.g., 1 mL) of MTBE (Methyl tert-butyl ether) or an appropriate HPLC solvent, and store at -20°C in an amber vial prior to analysis.

Protocol 2: HPLC-PAD Analysis of β-Citraurin

Causality: A C30 carotenoid column is essential for achieving the necessary resolution between structurally similar carotenoid isomers.[10] A photodiode array (PAD) detector is used to confirm peak identity by comparing the full absorption spectrum of the eluting compound against a known standard, providing a higher degree of confidence than a simple single-wavelength UV detector.

  • Instrumentation: An HPLC system equipped with a photodiode array detector.

  • Column: C30 Carotenoid Column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A ternary gradient system is typically used. For example:

    • Solvent A: Methanol:Water (95:5, v/v)

    • Solvent B: Methyl tert-butyl ether (MTBE)

  • Gradient Program:

    • 0-15 min: Linear gradient from 80% A/20% B to 50% A/50% B

    • 15-30 min: Hold at 50% A/50% B

    • 30-35 min: Linear gradient to 100% B

    • 35-40 min: Hold at 100% B

    • 40-45 min: Return to initial conditions (80% A/20% B)

  • Detection: Monitor at 470 nm for quantification. Scan from 250-600 nm for spectral analysis.

  • Identification: Identify β-citraurin by comparing its retention time and absorption spectrum (λmax ≈ 467, 497 nm) with an authentic standard.

  • Quantification: Prepare a standard curve using a purified β-citraurin standard of known concentration. Calculate the concentration in the sample based on the peak area.

  • Note on Saponification: To measure the total amount of β-citraurin (free + esterified), the dried extract from Protocol 1 must be saponified (e.g., with 10% methanolic KOH) prior to the final hexane extraction and HPLC analysis.[9] Analyzing without saponification allows for the quantification of the native free and individual esterified forms.[9]

Protocol 3: Workflow for Gene Expression Analysis

Causality: This workflow validates the molecular basis of β-citraurin accumulation. By quantifying the mRNA levels of the CitCCD4 gene, one can directly correlate its transcriptional activity with the observed phenotype (pigment accumulation), establishing a causal link.

G Sample 1. Flavedo Tissue (Liquid N2 Flash Freeze) RNA 2. Total RNA Extraction (e.g., RNeasy Plant Kit) Sample->RNA Homogenize cDNA 3. cDNA Synthesis (Reverse Transcriptase) RNA->cDNA DNase Treat qPCR 4. qRT-PCR (SYBR Green) cDNA->qPCR Amplify Target (CitCCD4) & Reference Genes Analysis 5. Data Analysis (Relative Quantification vs. Reference Gene e.g., Actin) qPCR->Analysis Calculate ΔΔCt

Caption: Experimental workflow for CitCCD4 gene expression analysis.

Conclusion and Future Perspectives

The accumulation of β-citraurin is a finely tuned process that exemplifies the complexity of secondary metabolism during fruit ripening. It is now understood that its synthesis is catalyzed by the CitCCD4 enzyme from xanthophyll precursors, a process governed primarily by the transcriptional activation of the CitCCD4 gene. This activation is a developmental event, further modulated by hormonal and light signals.

Future research should focus on identifying the upstream transcription factors that bind to the CitCCD4 promoter to initiate its expression. Elucidating this higher level of control could provide master targets for genetic improvement. Furthermore, a deeper investigation into the enzymes responsible for xanthophyll esterification and the mechanisms of apocarotenoid transport and sequestration within the chromoplast will provide a more complete picture. Ultimately, this knowledge can be leveraged in modern breeding programs to develop new citrus varieties with enhanced visual appeal, improved nutritional profiles, and greater market value.

References

  • Ma, G., Zhang, L., Matsuta, A., Matsutani, K., Yamawaki, K., Yahata, M., Wahyudi, A., Motohashi, R., & Kato, M. (2013). Enzymatic formation of β-citraurin from β-cryptoxanthin and zeaxanthin by carotenoid cleavage dioxygenase4 in the flavedo of citrus fruit. Plant Physiology, 163(2), 682–695. [Link]

  • Ma, G., Zhang, L., Matsuta, A., et al. (2013). Enzymatic Formation of β-Citraurin from β-Cryptoxanthin and Zeaxanthin by Carotenoid Cleavage Dioxygenase4 in the Flavedo of Citrus Fruit. Plant Physiology. [Link]

  • Kato, M. (2012). The pathway from b-cryptoxanthin and zeaxanthin to b-citraurin catalyzed by CitCCD4 in citrus fruits. ResearchGate. [Link]

  • Ma, G., & Kato, M. (2022). Regulation of Chlorophyll and Carotenoid Metabolism in Citrus Fruit During Maturation and Regreening. Journal of the Japanese Society for Horticultural Science, 91(2), 111-122. [Link]

  • Ma, G., Zhang, L., Iida, K., Madono, Y., Yungyuen, W., Yahata, M., Yamawaki, K., & Kato, M. (2017). Identification and quantitative analysis of β-cryptoxanthin and β-citraurin esters in Satsuma mandarin fruit during the ripening process. Food chemistry, 234, 119-126. [Link]

  • FooDB. (2010). Compound: beta-Citraurin (FDB013720). FooDB. [Link]

  • Ma, G., Zhang, L., Iida, K., et al. (2019). Identification and quantitative analysis of β-cryptoxanthin and β-citraurin esters in Satsuma mandarin fruit during the ripening process. Shizuoka University Institutional Repository. [Link]

  • Alquézar, B., Rodrigo, M. J., & Zacarías, L. (2008). Carotenoid Biosynthesis and their Regulation in Citrus Fruits. Global Science Books. [Link]

  • The Good Scents Company. (n.d.). beta-citraurin. The Good Scents Company. [Link]

  • Ma, G., & Kato, M. (2022). Regulation of Chlorophyll and Carotenoid Metabolism in Citrus Fruit During Maturation and Regreening. J-Stage. [Link]

  • DrugFuture. (n.d.). beta-Citraurin. DrugFuture.com. [Link]

  • Lado, J., Alós, E., Cronje, P., Rodrigo, M. J., & Zacarías, L. (2019). Light Regulation of Carotenoid Biosynthesis in the Peel of Mandarin and Sweet Orange Fruits. Frontiers in Plant Science, 10, 1373. [Link]

  • PubChem. (n.d.). (2E,4E,6E,8E,10E,12E,14E,16E)-17-((4R)-4-Hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-2,6,11,15-tetramethyl-2,4,6,8,10,12,14,16-heptadecaoctaenal. PubChem. [Link]

  • Firstfruits. (2022). Carotenoid Biosynthesis and their Regulation in Citrus Fruits. Firstfruits. [Link]

  • ResearchGate. (n.d.). The pathway from β-cryptoxanthin and zeaxanthin to β-citraurin... ResearchGate. [Link]

  • ResearchGate. (n.d.). Structure of the main C30 apocarotenoids identified in citrus fruits (A, β-citraurin...). ResearchGate. [Link]

Sources

Exploratory

Whitepaper: The Role of the CitCCD4 Gene in β-Citraurin Synthesis

A Technical Guide for Researchers and Biosynthesis Professionals Executive Summary The vibrant orange-red hue of many citrus fruits, a key indicator of quality and consumer appeal, is largely attributed to the accumulati...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Biosynthesis Professionals

Executive Summary

The vibrant orange-red hue of many citrus fruits, a key indicator of quality and consumer appeal, is largely attributed to the accumulation of a specific C30 apocarotenoid: β-citraurin.[1][2] While the broader carotenoid biosynthetic pathway is well-documented, the precise enzymatic step leading to β-citraurin formation was, for a long time, not fully elucidated. This guide provides an in-depth technical analysis of the pivotal role played by the Citrus Carotenoid Cleavage Dioxygenase 4 (CitCCD4) gene in this process. Through a synthesis of genetic, biochemical, and analytical evidence, we will establish that the CitCCD4 enzyme is the key catalyst responsible for the targeted cleavage of specific xanthophylls to produce β-citraurin, and that its expression level is the primary determinant of this pigment's accumulation in citrus flavedo.[3][4] This document is intended for researchers in plant biochemistry, genetics, and drug development, offering a comprehensive overview of the mechanism, experimental validation, and regulatory aspects of β-citraurin synthesis.

Introduction: The Chemistry of Citrus Color

Carotenoids are a diverse class of lipophilic pigments responsible for the yellow, orange, and red colors in a vast array of plants, including citrus fruits.[5][6] Beyond their role in pigmentation, they are vital for photosynthesis and serve as precursors to plant hormones like abscisic acid (ABA).[7][8] In citrus, the carotenoid profile changes dramatically during fruit maturation, shifting from the chlorophyll-masked lutein and β-carotene of green, immature peel to a complex mixture of β,β-xanthophylls in ripe fruit.[9][10]

A unique feature in certain citrus varieties, particularly specific mandarins (Citrus unshiu Marc.), is the accumulation of C30 apocarotenoids, which are enzymatic cleavage products of the parent C40 carotenoids.[2] The most significant of these is β-citraurin, a red pigment that imparts the desirable deep orange-reddish tint to the fruit peel (flavedo).[1][4] Understanding the genetic and biochemical basis of its formation is critical for crop improvement and potential biotechnological applications.

The CitCCD4 Gene: The Master Regulator of β-Citraurin Synthesis

Comparative transcriptomics between citrus cultivars that accumulate high levels of β-citraurin (e.g., 'Yamashitabeni-wase') and those that do not (e.g., 'Miyagawa-wase') pinpointed a specific gene as the primary candidate: CitCCD4.[3][11]

The central piece of evidence for CitCCD4's role is the strong correlation between its transcript levels and the concentration of β-citraurin in the fruit flavedo.

  • In high-pigment cultivars like 'Yamashitabeni-wase', CitCCD4 expression increases rapidly and significantly during the ripening stages (starting from September/October), mirroring the accumulation of β-citraurin.[4][11]

  • Conversely, in cultivars like 'Miyagawa-wase' that lack β-citraurin, CitCCD4 expression remains at extremely low or negligible levels throughout the maturation process.[3][11]

This tight correlation strongly suggests that the transcriptional regulation of CitCCD4 is the key control point for β-citraurin biosynthesis.[4] Further studies have identified a specific isoform, CCD4b1, as being predominantly expressed in the peel and responsible for this activity.[1][12][13]

The expression of CitCCD4 is not only developmentally regulated but is also influenced by external stimuli, providing avenues for post-harvest manipulation of fruit color.

  • Ethylene Treatment: Application of ethylene, a well-known fruit ripening hormone, has been shown to up-regulate the expression of CitCCD4 and enhance the accumulation of β-citraurin in the flavedo.[3][11]

  • Light Exposure: Specific wavelengths of light can modulate gene expression. Treatment with red LED light has been demonstrated to increase CitCCD4 transcripts and, consequently, β-citraurin content.[3][11] Conversely, studies using colored shade nets have shown that green nets, which increase carotenoid biosynthesis genes like CitPSY, tend to downregulate degradation-related genes like CitCCD4, while red nets have the inverse effect.[14][15]

Enzymatic Function and Specificity of the CitCCD4 Protein

The product of the CitCCD4 gene is a non-heme iron (II)-dependent carotenoid cleavage dioxygenase. Functional analyses, conducted through both in vivo and in vitro assays, have unequivocally defined its enzymatic activity.

The CitCCD4 enzyme exhibits remarkable substrate specificity. It does not act on all carotenoids but selectively targets specific β,β-xanthophylls.

  • Primary Substrates: The enzyme actively cleaves β-cryptoxanthin and zeaxanthin .[3][11][16]

  • Non-Substrates: Other common carotenoids tested, including lycopene, α-carotene, β-carotene, all-trans-violaxanthin, and 9-cis-violaxanthin, are not cleaved by the CitCCD4 enzyme.[3][11]

This specificity explains why the accumulation of β-citraurin is dependent on a robust upstream pathway that produces its precursor molecules, β-cryptoxanthin and zeaxanthin.

SubstrateCleavage ActivityReference
β-CryptoxanthinYes [3][11]
ZeaxanthinYes [3][11]
β-CaroteneNo[3][11]
α-CaroteneNo[11]
LycopeneNo[11]
all-trans-ViolaxanthinNo[3][11]
9-cis-ViolaxanthinNo[3][11]

CitCCD4 catalyzes the oxidative cleavage of its substrates at the 7,8 or 7',8' double bond .[11][16][17] This specific cleavage results in the formation of the C30 apocarotenoid β-citraurin.

  • Cleavage of zeaxanthin at the 7',8' position yields one molecule of β-citraurin.

  • Cleavage of β-cryptoxanthin can occur at either the hydroxylated ring (7',8' position) to yield β-citraurin, or at the non-hydroxylated ring (7,8 position) to yield trans-β-apo-8′-carotenal.[11][18]

The precise biochemical reaction is illustrated in the pathway diagram below.

CitCCD4_Pathway cluster_upstream Upstream Carotenoid Biosynthesis cluster_substrates CitCCD4 Substrates GGPP GGPP Phytoene Phytoene GGPP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS, ZDS... beta_Carotene β-Carotene Lycopene->beta_Carotene LCYb beta_Cryptoxanthin β-Cryptoxanthin beta_Carotene->beta_Cryptoxanthin HYb Zeaxanthin Zeaxanthin beta_Cryptoxanthin->Zeaxanthin HYb CitCCD4 CitCCD4 Enzyme beta_Cryptoxanthin->CitCCD4 Zeaxanthin->CitCCD4 beta_Citraurin β-Citraurin (C30) (Red Pigment) CitCCD4->beta_Citraurin Cleavage at 7',8' caption Biochemical pathway for β-citraurin synthesis via CitCCD4.

Caption: Biochemical pathway for β-citraurin synthesis via CitCCD4.

Methodologies for Experimental Validation

Validation_Workflow cluster_gene Gene Expression Analysis cluster_metabolite Metabolite Analysis CultivarA High β-citraurin Cultivar ('Yamashitabeni-wase') RNA_A RNA Extraction CultivarA->RNA_A Extract_A Carotenoid Extraction CultivarA->Extract_A CultivarB Low β-citraurin Cultivar ('Miyagawa-wase') cDNA_A cDNA Synthesis RNA_A->cDNA_A qPCR_A qRT-PCR for CitCCD4 cDNA_A->qPCR_A Result_Gene Result: High CitCCD4 Expression qPCR_A->Result_Gene Correlation Strong Positive Correlation Result_Gene->Correlation HPLC_A HPLC / LC-MS Analysis Extract_A->HPLC_A Result_Metabolite Result: High β-citraurin Peak HPLC_A->Result_Metabolite Result_Metabolite->Correlation Result_Gene_B Result: Low CitCCD4 Expression Result_Metabolite_B Result: No β-citraurin Peak caption Workflow linking gene expression to metabolite accumulation.

Caption: Workflow linking gene expression to metabolite accumulation.

This protocol details the extraction and quantification of β-citraurin and its precursors from citrus flavedo.

Expert Insight: The addition of an antioxidant like Butylated hydroxytoluene (BHT) is critical during extraction to prevent oxidative degradation of these sensitive conjugated compounds. For quantitative analysis of native esters, saponification should be omitted.[19]

  • Sample Preparation: Freeze-dry 1-2g of citrus flavedo tissue and grind into a fine powder using a mortar and pestle with liquid nitrogen.

  • Extraction:

    • To the powdered sample, add 25 mL of an extraction solvent mixture (acetone:ethanol:hexane, 1:1:2 v/v/v) containing 0.1% BHT.[20]

    • Sonicate the mixture for 30 minutes in a water bath, ensuring the temperature remains low to prevent degradation.

    • Centrifuge at 5,000 x g for 10 minutes at 4°C. Collect the supernatant.

    • Repeat the extraction on the pellet until the tissue is colorless. Pool the supernatants.

  • Phase Separation & Drying:

    • Transfer the pooled supernatant to a separatory funnel and add an equal volume of distilled water.

    • Allow the phases to separate. The upper hexane layer, containing the carotenoids, is collected.

    • Dry the hexane extract completely under a stream of nitrogen gas.

  • HPLC Analysis:

    • Resuspend the dried extract in a known volume (e.g., 1 mL) of a suitable solvent like MTBE/methanol (1:1).

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject 20 µL onto a C30 reverse-phase column (e.g., YMC Carotenoid S-5, 4.6 x 250 mm).

    • Use a gradient elution system, for example, with mobile phase A (methanol/water, 95:5) and mobile phase B (methyl tert-butyl ether).

    • Monitor the eluent using a photodiode array (PDA) detector. β-citraurin can be identified by its characteristic absorption maximum at ~456 nm and its retention time compared to a standard.[11]

    • Quantification is achieved by comparing the peak area to a standard curve of purified β-citraurin.

This assay directly tests the cleavage activity of the CitCCD4 protein on potential substrates.

Expert Insight: Expressing the protein in an E. coli strain engineered to produce carotenoids can serve as an effective in vivo assay, but an in vitro assay with purified protein and specific substrates provides cleaner, unambiguous data on substrate specificity.

  • Recombinant Protein Expression & Purification:

    • Isolate the full-length coding sequence (cDNA) of CitCCD4 from a high-expression cultivar.

    • Clone the cDNA into a suitable protein expression vector (e.g., pET vector with a His-tag).

    • Transform the plasmid into an expression strain of E. coli (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and purify the recombinant His-tagged CitCCD4 protein using a nickel-NTA affinity chromatography column.

  • Enzymatic Reaction:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM FeSO₄, 20 mM sodium ascorbate).

    • Add the purified recombinant CitCCD4 protein to the buffer.

    • Add the carotenoid substrate (e.g., zeaxanthin, β-cryptoxanthin, β-carotene) dissolved in a minimal amount of acetone or detergent to aid solubility.

    • Incubate the reaction mixture at room temperature (e.g., 25-28°C) for 1-2 hours in the dark.

  • Product Analysis:

    • Stop the reaction and extract the lipids/carotenoids using a solvent like ethyl acetate or hexane.

    • Dry the extract under nitrogen.

    • Analyze the products via the HPLC method described in Protocol 4.1. Successful cleavage will be indicated by a decrease in the substrate peak and the appearance of a new peak corresponding to the cleavage product (e.g., β-citraurin).[11][21]

Enzyme_Assay_Workflow start Isolate CitCCD4 cDNA clone Clone into Expression Vector (e.g., pET with His-tag) start->clone transform Transform E. coli (e.g., BL21(DE3)) clone->transform induce Induce Protein Expression (IPTG) transform->induce purify Purify Recombinant Protein (Ni-NTA Chromatography) induce->purify assay In Vitro Reaction: Protein + Buffer + Substrate (e.g., Zeaxanthin) purify->assay extract Extract Reaction Products assay->extract analyze Analyze via HPLC/LC-MS extract->analyze end Identify Cleavage Products (β-citraurin) analyze->end caption Workflow for in vitro functional validation of CitCCD4.

Caption: Workflow for in vitro functional validation of CitCCD4.

Conclusion and Future Implications

The evidence is conclusive: the CitCCD4 gene, specifically the CCD4b1 isoform, is the primary genetic determinant for β-citraurin synthesis in citrus fruits.[1][11] Its role is defined by two key characteristics: its highly specific enzymatic activity, which cleaves β-cryptoxanthin and zeaxanthin at the 7',8' position, and its tightly regulated expression pattern, which dictates the timing and quantity of pigment accumulation.

This knowledge has significant implications:

  • For Plant Breeders: CitCCD4 serves as a powerful molecular marker for selecting citrus varieties with enhanced red coloration, a trait highly valued by consumers.

  • For Food Scientists: Understanding the regulation of CitCCD4 by factors like light and ethylene opens doors for developing post-harvest treatments to optimize fruit color and quality.[11][14]

  • For Drug Development & Biotechnology: As a potent antioxidant, β-citraurin itself is a compound of interest.[22] The CitCCD4 enzyme provides a specific biocatalytic tool that could be leveraged in metabolic engineering platforms to produce apocarotenoids for pharmaceutical or nutraceutical applications.

Future research should focus on elucidating the upstream transcription factors that regulate CitCCD4 expression and exploring the allelic diversity of this gene across a wider range of citrus germplasm to identify novel variants with potentially enhanced activity or altered regulation.[12]

References

  • Ma, G., Zhang, L., Matsuta, A., Matsutani, K., Yamawaki, K., Yahata, M., Wahyudi, A., Motohashi, R., & Kato, M. (2013). Enzymatic Formation of β-Citraurin from β-Cryptoxanthin and Zeaxanthin by Carotenoid Cleavage Dioxygenase4 in the Flavedo of Citrus Fruit. Plant Physiology, 163(2), 682–695. [Link]

  • Ma, G., Zhang, L., Matsuta, A., et al. (2013). Enzymatic formation of β-citraurin from β-cryptoxanthin and Zeaxanthin by carotenoid cleavage dioxygenase4 in the flavedo of citrus fruit. PubMed, PMID: 23966550. [Link]

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  • Ma, G., Zhang, L., Matsuta, A., et al. (2013). Enzymatic Formation of β-Citraurin from β-Cryptoxanthin and Zeaxanthin by Carotenoid Cleavage Dioxygenase4 in the Flavedo of Citrus Fruit. Plant Physiology, 163(2), 682-695. [Link]

  • Rodrigo, M. J., Alquézar, B., Alós, E., Lado, J., & Zacarías, L. (2013). A novel carotenoid cleavage activity involved in the biosynthesis of Citrus fruit-specific apocarotenoid pigments. PMC, PMCID: PMC3792226. [Link]

  • Zheng, X., et al. (2021). Functional Analyses of Citrus CCD4b Gene Using Multigene Engineered Cell Models. ResearchSquare. [Link]

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Foundational

An In-depth Technical Guide on β-Citraurin as a C30 Apocarotenoid Pigment

Authored for Researchers, Scientists, and Drug Development Professionals Foreword The study of natural pigments has consistently opened new avenues in biochemistry, pharmacology, and nutritional science. Among these, the...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

The study of natural pigments has consistently opened new avenues in biochemistry, pharmacology, and nutritional science. Among these, the apocarotenoids represent a fascinating class of compounds derived from the oxidative cleavage of carotenoids. This guide focuses on β-citraurin, a C30 apocarotenoid that, despite its discovery decades ago, is now experiencing a resurgence of scientific interest. As a Senior Application Scientist, my objective is to provide not just a review of the existing literature, but a practical, in-depth guide that explains the causality behind experimental choices and provides robust, self-validating protocols for its study. This document is designed to be a foundational resource for professionals seeking to explore the chemistry, analysis, and potential applications of this vibrant molecule.

Core Concepts: Understanding β-Citraurin

What is β-Citraurin?

β-Citraurin (3-hydroxy-β-apo-8'-carotenal) is a C30 apocarotenoid, a tetraterpenoid derivative formed from the enzymatic cleavage of a larger C40 carotenoid.[1][2] First identified in 1936 in Sicilian oranges, it is a key pigment responsible for the characteristic orange-reddish hue of the peel (flavedo) in specific citrus varieties, particularly mandarins and some oranges.[1][2] Unlike the more ubiquitous C40 carotenoids, the accumulation of C30 apocarotenoids is a distinctive feature of the Citrus genus.[3] Its presence is not only a primary determinant of fruit color and quality but also an indicator of complex metabolic processes occurring during ripening.[4][5]

Physicochemical Profile

The molecular structure of β-citraurin dictates its chemical behavior, solubility, and spectral properties. It consists of a hydroxylated β-ionone ring and a conjugated polyene chain terminating in an aldehyde group. This combination of functional groups results in a molecule of moderate polarity, freely soluble in solvents like acetone, ethanol, and benzene, but only sparingly soluble in petroleum ether.[6]

Table 1: Physicochemical Properties of β-Citraurin

PropertyValue / DescriptionSource(s)
Molecular Formula C30H40O2[6][7][8]
Molecular Weight 432.64 g/mol [6][7][8]
IUPAC Name (2E,4E,6E,8E,10E,12E,14E,16E)-17-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,11,15-tetramethylheptadeca-2,4,6,8,10,12,14,16-octaenal[8]
Appearance Thin orange or yellow-colored plates[6]
Melting Point 147 °C[6]
Solubility Freely soluble in acetone, ethanol, ether, benzene, carbon disulfide; Sparingly soluble in petroleum ether.[6]
Absorption Maxima (λmax) 497, 467 nm (in Benzene)[6]

The Biosynthetic Pathway: From C40 Precursor to C30 Pigment

The formation of β-citraurin is not a de novo synthesis but a targeted degradation of a C40 carotenoid. This process is a testament to the metabolic precision within the plant cell.

The Role of Carotenoid Cleavage Dioxygenases (CCDs)

Apocarotenoid biosynthesis is initiated by a family of non-heme iron enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[9] These enzymes catalyze the oxidative cleavage of double bonds within the carotenoid backbone.[9] In citrus, the CCD4 subfamily is specifically implicated in the production of C30 apocarotenoids.[10][11] Research has identified that enzymes like CitCCD4 can asymmetrically cleave C40 carotenoids such as β-cryptoxanthin and zeaxanthin at the 7',8' double bond to produce β-citraurin.[1][12][13]

The Precursor-to-Product Workflow

The synthesis begins with C40 carotenoids that possess a hydroxylated β-ionone ring. The CCD4 enzyme recognizes and cleaves this substrate, yielding the C30 aldehyde (β-citraurin) and a C10 fragment. The expression of CCD4 genes, particularly CCD4b1, is highly correlated with β-citraurin accumulation in the fruit peel during ripening, indicating it is a key regulatory point.[5][14]

G cluster_precursors C40 Carotenoid Substrates cluster_enzyme Enzymatic Cleavage cluster_products Products beta_Cryptoxanthin beta_Cryptoxanthin CCD4b1_Enzyme Citrus CCD4b1 Enzyme beta_Cryptoxanthin->CCD4b1_Enzyme Zeaxanthin Zeaxanthin Zeaxanthin->CCD4b1_Enzyme beta_Citraurin β-Citraurin (C30 Apocarotenoid) CCD4b1_Enzyme->beta_Citraurin Asymmetric Cleavage (at 7',8' bond) C10_Fragment C10 Volatile Compound CCD4b1_Enzyme->C10_Fragment

Caption: Biosynthesis of β-citraurin via cleavage of C40 carotenoids by the CCD4b1 enzyme.

Experimental Protocols: A Guide to Isolation and Analysis

The accurate quantification and characterization of β-citraurin require meticulous attention to detail, from sample handling to final analysis. The protocols described below are designed to be self-validating systems, ensuring data integrity.

Extraction from Citrus Peel

Rationale: The objective is to efficiently extract β-citraurin from the complex matrix of the citrus flavedo while preventing its degradation. Carotenoids are susceptible to oxidation and isomerization, necessitating protective measures.

Step-by-Step Methodology:

  • Sample Preparation (Critical for Stability):

    • Harvest fresh citrus peel (flavedo only). Immediately flash-freeze in liquid nitrogen to halt enzymatic activity.

    • Lyophilize (freeze-dry) the sample to remove water, which improves extraction efficiency with organic solvents.

    • Grind the dried peel into a homogenous fine powder to maximize surface area for solvent penetration.

  • Solvent Extraction:

    • Causality: A multi-component solvent system is superior for complex matrices. Use a mixture like Hexane/Acetone/Ethanol (2:1:1 v/v/v). Hexane solubilizes non-polar carotenes, while acetone and ethanol disrupt cell structures and extract the more polar xanthophylls and β-citraurin.

    • Add an antioxidant such as Butylated Hydroxytoluene (BHT, 0.1%) to the solvent to prevent oxidative degradation during extraction.[15]

    • Perform the extraction under dim light and at a low temperature (4°C) to minimize light- and heat-induced degradation.

  • Saponification (Trustworthiness Step):

    • Purpose: To remove interfering chlorophylls and acylglycerols which can co-elute during chromatography. This is achieved by hydrolyzing the ester bonds of these compounds.

    • Add an equal volume of 10% (w/v) methanolic potassium hydroxide to the extract.

    • Incubate in the dark, under a nitrogen atmosphere, for 2-4 hours at room temperature. Saponification is a crucial step for generating a clean chromatogram.

  • Purification and Concentration:

    • Transfer the saponified mixture to a separatory funnel.

    • Perform a liquid-liquid extraction using a non-polar solvent like diethyl ether or hexane to recover the carotenoids. Wash the organic phase with a saturated NaCl solution and then with water to remove residual alkali.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at <35°C.

    • Reconstitute the residue in a minimal, known volume of a suitable solvent (e.g., acetone or MTBE/methanol) for HPLC analysis.

Sources

Exploratory

An In-Depth Technical Guide to β-Citraurin Precursors: β-Cryptoxanthin and Zeaxanthin

A Senior Application Scientist's Synthesis for Researchers and Drug Development Professionals Foreword: The Rising Significance of Apocarotenoids in Health and Disease The vibrant hues of citrus fruits are not merely a f...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Synthesis for Researchers and Drug Development Professionals

Foreword: The Rising Significance of Apocarotenoids in Health and Disease

The vibrant hues of citrus fruits are not merely a feast for the eyes; they are a testament to a complex and dynamic carotenoid metabolism. Among the myriad of these pigments, the apocarotenoid β-citraurin has garnered increasing interest for its contribution to the desirable reddish-orange peel color of certain citrus varieties. However, the true value of β-citraurin and its biosynthetic precursors, β-cryptoxanthin and zeaxanthin, extends far beyond aesthetics. These xanthophylls are at the forefront of research into preventative medicine and novel therapeutic strategies, owing to their potent antioxidant properties, provitamin A activity, and roles in cellular signaling.

This technical guide provides a comprehensive exploration of β-cryptoxanthin and zeaxanthin as the direct precursors to β-citraurin. We will delve into the enzymatic intricacies of this conversion, provide validated methodologies for their extraction and analysis, and explore their broader implications in the context of drug development. This document is designed for the discerning scientist, offering not just protocols, but the causal reasoning behind experimental choices, fostering a deeper understanding of these fascinating molecules.

I. The Biosynthetic Nexus: From Xanthophylls to β-Citraurin

The characteristic reddish hue of certain citrus peels is a direct result of the accumulation of β-citraurin.[1] This C30 apocarotenoid is not synthesized de novo but is rather the product of an oxidative cleavage of C40 carotenoids.[2] Extensive research has unequivocally identified β-cryptoxanthin and zeaxanthin as the primary substrates for this transformation.[3][4]

The pivotal enzyme in this pathway is a member of the carotenoid cleavage dioxygenase (CCD) family, specifically Citrus Carotenoid Cleavage Dioxygenase 4 (CitCCD4) .[5][3] Functional analyses have demonstrated that the CitCCD4 enzyme exhibits remarkable substrate specificity, cleaving β-cryptoxanthin and zeaxanthin at the 7,8 or 7',8' position of the polyene chain to yield β-citraurin.[5][3][6] It is noteworthy that other prevalent carotenoids such as lycopene, α-carotene, and β-carotene are not substrates for this enzyme, highlighting the targeted nature of this metabolic step.[3] The expression of the CitCCD4 gene is tightly regulated during fruit ripening and is correlated with the accumulation of β-citraurin.[3] Furthermore, external stimuli like ethylene and red light have been shown to upregulate CitCCD4 expression, thereby enhancing β-citraurin content.[5][3]

Visualizing the Pathway: Biosynthesis of β-Citraurin

Biosynthesis cluster_precursors C40 Xanthophyll Precursors cluster_enzyme Enzymatic Cleavage cluster_product C30 Apocarotenoid Product beta_crypto β-Cryptoxanthin CCD4 CitCCD4 beta_crypto->CCD4 7,8 or 7',8' cleavage zeaxanthin Zeaxanthin zeaxanthin->CCD4 7,8 or 7',8' cleavage beta_cit β-Citraurin CCD4->beta_cit

Caption: Enzymatic conversion of β-cryptoxanthin and zeaxanthin to β-citraurin by CitCCD4.

II. Physicochemical and Biological Profiles of the Precursors

A thorough understanding of the precursors is paramount for any investigation into β-citraurin or for harnessing their individual therapeutic potential.

β-Cryptoxanthin: The Provitamin A Xanthophyll

β-Cryptoxanthin is a monohydroxylated carotenoid, structurally similar to β-carotene but with the addition of a hydroxyl group.[7] This structural feature classifies it as a xanthophyll and imparts a slightly higher polarity compared to β-carotene.

Property β-Cryptoxanthin
Chemical Formula C40H56O
Molar Mass 552.88 g/mol
Appearance Red-orange crystalline solid
Solubility Insoluble in water; Soluble in organic solvents
Key Biological Role Provitamin A, Antioxidant

The most significant biological role of β-cryptoxanthin is its function as a provitamin A , being convertible to retinol in the body.[7][8] This conversion is a critical aspect of its nutritional value, contributing to vision, immune function, and cellular differentiation.[9] Beyond its provitamin A activity, β-cryptoxanthin is a potent antioxidant, capable of quenching singlet molecular oxygen and scavenging peroxyl radicals.[8] Emerging research also points to its potential role in reducing the risk of certain chronic diseases.[8]

Zeaxanthin: The Macular Shield

Zeaxanthin is a dihydroxylated carotenoid and an isomer of lutein.[10][11] It is one of the most common carotenoids found in nature and is responsible for the characteristic yellow-orange color of many plants, including corn and saffron.[12]

Property Zeaxanthin
Chemical Formula C40H56O2
Molar Mass 568.88 g/mol
Appearance Orange-red crystalline solid
Solubility Insoluble in water; Soluble in organic solvents
Key Biological Role Macular pigment, Antioxidant, Blue light filter

Zeaxanthin, along with lutein and meso-zeaxanthin, is a primary component of the macular pigment in the human retina.[10] This accumulation in the macula is not coincidental; it serves a crucial protective function by filtering harmful blue light and neutralizing oxidative stress, thereby reducing the risk of age-related macular degeneration (AMD) and cataracts.[10][13][14] Its potent antioxidant properties are attributed to its long conjugated double bond system and hydroxyl groups.[15]

III. Methodologies for Extraction and Analysis

Accurate quantification of β-cryptoxanthin, zeaxanthin, and β-citraurin is fundamental to research and development. The following protocols are presented as a robust starting point, with the understanding that optimization for specific matrices may be required.

Experimental Protocol 1: Extraction and Saponification of Carotenoids from Citrus Peel

Rationale: Carotenoids in plant tissues are often esterified with fatty acids, which can interfere with chromatographic separation. Saponification (alkaline hydrolysis) is a critical step to cleave these esters, yielding the free carotenoids for accurate quantification.[16] This protocol is optimized for citrus peel, a rich source of these target compounds.

Materials:

  • Fresh citrus peel

  • Liquid nitrogen

  • Mortar and pestle or cryogenic grinder

  • Hexane, acetone, ethanol (HPLC grade)

  • 2,6-di-tert-butyl-4-methylphenol (BHT)

  • Magnesium carbonate (MgCO3)

  • 60% (w/v) Potassium hydroxide (KOH) in methanol

  • 10% (w/v) Sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Sample Homogenization: Freeze fresh citrus peel in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. This prevents enzymatic degradation and facilitates efficient extraction.

  • Extraction: Weigh approximately 2 g of the powdered sample into a flask. Add 20 mL of a hexane:acetone:ethanol (2:1:1, v/v/v) solution containing 0.1% BHT and a small amount of MgCO3 (to neutralize acids).

  • Sonication and Centrifugation: Sonicate the mixture for 20 minutes in a bath sonicator, then centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant. Repeat the extraction process with the pellet until it is colorless. Pool all supernatants.

  • Saponification: Add 10 mL of 60% methanolic KOH to the pooled extract. Incubate in a 70°C water bath for 30 minutes in the dark.[17] This elevated temperature accelerates the hydrolysis of carotenoid esters.

  • Partitioning: Transfer the saponified extract to a separatory funnel. Add 20 mL of 10% NaCl solution to facilitate phase separation. Extract the carotenoids into the hexane layer by gentle inversion. Repeat the hexane extraction twice.

  • Washing: Wash the pooled hexane extracts with deionized water until the aqueous layer is neutral (pH 7). This removes residual KOH and other water-soluble impurities.

  • Drying and Evaporation: Dry the hexane extract over anhydrous sodium sulfate. Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried carotenoid extract in a known volume of a suitable solvent for HPLC or UHPLC analysis (e.g., MTBE:Methanol 1:1, v/v).

Visualizing the Workflow: Carotenoid Extraction and Analysis

ExtractionWorkflow start Citrus Peel Sample homogenize Homogenization (Liquid Nitrogen) start->homogenize extract Solvent Extraction (Hexane:Acetone:Ethanol) homogenize->extract saponify Saponification (Methanolic KOH) extract->saponify partition Liquid-Liquid Partition (Hexane) saponify->partition wash Washing (Deionized Water) partition->wash dry_evap Drying & Evaporation wash->dry_evap reconstitute Reconstitution dry_evap->reconstitute analyze HPLC / UHPLC-MS Analysis reconstitute->analyze

Caption: A streamlined workflow for the extraction and analysis of carotenoids from citrus peel.

Experimental Protocol 2: HPLC-DAD Analysis of β-Cryptoxanthin and Zeaxanthin

Rationale: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust and widely used technique for the separation and quantification of carotenoids. A C30 column is particularly effective for resolving the geometric isomers of carotenoids.

Instrumentation and Conditions:

  • HPLC System: With a quaternary pump, autosampler, and DAD.

  • Column: C30 reversed-phase column (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Methanol.

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE).

  • Gradient Elution:

    • 0-15 min: 95% A, 5% B

    • 15-30 min: 70% A, 30% B

    • 30-35 min: 50% A, 50% B

    • 35-40 min: 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 29°C.

  • Injection Volume: 20 µL.

  • Detection: DAD monitoring at 450 nm and scanning from 250-600 nm for peak identification based on spectral characteristics.

Quantification:

  • Prepare calibration curves using certified standards of β-cryptoxanthin and zeaxanthin of known concentrations.

  • Quantify the analytes in the samples by comparing their peak areas to the respective calibration curves.

Experimental Protocol 3: UHPLC-MS/MS Analysis of β-Citraurin

Rationale: For the sensitive and specific quantification of β-citraurin, which may be present at lower concentrations, Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. Atmospheric Pressure Chemical Ionization (APCI) is often a suitable ionization source for carotenoids.

Instrumentation and Conditions:

  • UHPLC System: Coupled to a triple quadrupole or Q-TOF mass spectrometer.

  • Column: C18 reversed-phase column (e.g., Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A rapid gradient optimized for the elution of β-citraurin.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Source: APCI in positive ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for β-citraurin need to be determined by infusing a standard.

Quantification:

  • Use an internal standard to correct for matrix effects and variations in extraction efficiency.

  • Construct a calibration curve using a β-citraurin standard.

IV. In Vitro Bioactivity Assessment

Evaluating the biological activity of β-cryptoxanthin and zeaxanthin is crucial for understanding their therapeutic potential.

Experimental Protocol 4: In Vitro Antioxidant Capacity Assays (DPPH and ABTS)

Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for determining the radical scavenging activity of compounds.

DPPH Assay:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add 100 µL of the carotenoid sample (dissolved in a suitable solvent) at various concentrations.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity.

ABTS Assay:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of ~0.7 at 734 nm.

  • In a 96-well plate, add 10 µL of the carotenoid sample.

  • Add 190 µL of the diluted ABTS•+ solution.

  • Incubate at room temperature for 6-10 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of radical scavenging activity.

Experimental Protocol 5: Cell Viability Assay (MTT)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. This is essential for evaluating the potential anticancer effects of carotenoids.

Procedure:

  • Seed cancer cells (e.g., human esophageal cancer EC9706 cells) in a 96-well plate at a density of 5x10^3 cells/well and allow them to attach overnight.[18]

  • Treat the cells with various concentrations of β-cryptoxanthin or zeaxanthin for desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][18]

  • Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[11][18]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the untreated control.

V. Relevance and Applications in Drug Development

The unique biological activities of β-cryptoxanthin and zeaxanthin make them attractive candidates for drug development and as high-value nutraceuticals.

Therapeutic Potential and Preclinical Evidence
  • Oncology: The antioxidant and pro-apoptotic properties of these carotenoids are being investigated for cancer prevention and therapy. For example, β-cryptoxanthin has been shown to inhibit the proliferation of certain cancer cell lines.

  • Ophthalmology: Zeaxanthin is a cornerstone in the management of AMD.[5][19] Clinical trials have demonstrated that supplementation with lutein and zeaxanthin can increase macular pigment density and improve visual function.[19] Animal models of diabetic retinopathy have also shown protective effects of these carotenoids.[5][20]

  • Metabolic Diseases: Preclinical studies suggest that β-cryptoxanthin may have beneficial effects on lipid metabolism and insulin sensitivity, indicating a potential role in managing metabolic syndrome.

  • Neuroprotection: The antioxidant and anti-inflammatory properties of zeaxanthin suggest its potential in mitigating neurodegenerative diseases. Animal studies have shown its protective effects against ischemia-induced brain injury.

Formulation and Drug Delivery

A major challenge in the pharmaceutical application of carotenoids is their poor water solubility and high lipophilicity, which limits their bioavailability.[10] Advanced formulation strategies are being employed to overcome these hurdles:

  • Nanoemulsions: Encapsulating β-cryptoxanthin and zeaxanthin in nanoemulsions can enhance their solubility, stability, and absorption. These formulations are particularly promising for topical and ophthalmic delivery.[9][21]

  • Nanostructured Lipid Carriers (NLCs): NLCs are another effective delivery system for improving the bioavailability of lipophilic compounds like zeaxanthin.[22]

  • Microencapsulation: Techniques like spray drying can be used to create stable, powdered formulations of carotenoids for use in oral supplements and functional foods.

Regulatory Considerations

The regulatory pathway for carotenoid-based products depends on their intended use and the claims being made.

  • As dietary supplements , products containing β-cryptoxanthin and zeaxanthin are subject to regulations governing their safety and labeling. Health claims require substantial scientific evidence and approval from regulatory bodies like the FDA in the United States.

  • For use as an Active Pharmaceutical Ingredient (API) , carotenoids would need to undergo a rigorous drug development process, including preclinical toxicology studies and multi-phase clinical trials to establish safety and efficacy for a specific medical indication. The manufacturing process must adhere to Current Good Manufacturing Practices (CGMP).

VI. Future Perspectives and Conclusion

The journey from understanding the biosynthesis of β-citraurin to harnessing the therapeutic potential of its precursors, β-cryptoxanthin and zeaxanthin, is a compelling example of the synergy between basic and applied science. The continued elucidation of the molecular mechanisms underlying their biological activities will undoubtedly open new avenues for drug discovery. Advances in metabolic engineering of microorganisms also present exciting opportunities for the sustainable production of these high-value carotenoids.

For researchers, scientists, and drug development professionals, β-cryptoxanthin and zeaxanthin represent a rich and promising field of investigation. Their multifaceted roles in human health, from provitamin A activity to macular protection, underscore their importance in nutrition and medicine. This guide has aimed to provide a solid technical foundation and practical methodologies to support and inspire further innovation in this vibrant area of research.

References

  • Ma, G., Zhang, L., Kato, M., et al. (2013). Enzymatic Formation of β-Citraurin from β-Cryptoxanthin and Zeaxanthin by Carotenoid Cleavage Dioxygenase4 in the Flavedo of Citrus Fruit. Plant Physiology, 163(2), 682-695. [Link]

  • Buscemi, S., Corleo, D., Di Pace, F., et al. (2018). The Effect of Lutein on Eye and Extra-Eye Health. Nutrients, 10(9), 1321. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In: Assay Guidance Manual. [Link]

  • Kato, M., Ikoma, Y., Matsumoto, H., et al. (2004). Accumulation of Carotenoids and Expression of Carotenoid Biosynthetic Genes during Maturation in Citrus Fruit. Plant Physiology, 134(2), 824-837. [Link]

  • Burri, B. J. (2015). Beta-cryptoxanthin as a source of vitamin A. Journal of the Science of Food and Agriculture, 95(10), 1903-1911. [Link]

  • Wikipedia. (2023). β-Cryptoxanthin. [Link]

  • Ma, G., Zhang, L., Kato, M., et al. (2013). Enzymatic formation of β-citraurin from β-cryptoxanthin and Zeaxanthin by carotenoid cleavage dioxygenase4 in the flavedo of citrus fruit. PubMed, 23956223. [Link]

  • Li, J., Wang, Y., Sun, G., et al. (2013). Inhibition of Proliferation and Induction of Apoptosis by the Combination of β-carotene and 1,25-dihydroxyvitamin D3 in Human Esophageal Cancer EC9706 Cells. Iranian Journal of Basic Medical Sciences, 16(11), 1176-1182. [Link]

  • Ahrazem, O., Rubio-Moraga, A., Berman, J., et al. (2016). The carotenoid cleavage dioxygenase CCD2 catalyses the first dedicated step in saffron crocin biosynthesis. Proceedings of the National Academy of Sciences, 113(35), 9757-9762. [Link]

  • Saini, R. K., Keum, Y. S. (2018). Zeaxanthin: Metabolism, Properties, and Antioxidant Protection of Eyes, Heart, Liver, and Skin. Journal of Medicinal Food, 21(10), 957-966. [Link]

  • Jia, Y. P., Sun, L., Fan, F., et al. (2017). The Pharmacological Effects of Lutein and Zeaxanthin on Visual Disorders and Cognition Diseases. Molecules, 22(4), 610. [Link]

  • ResearchGate. (n.d.). Effects of lutein and zeaxanthin on experimental animal models for ocular diseases. [Link]

  • Fiedor, J., Burda, K. (2014). Potential Role of Carotenoids as Antioxidants in Human Health and Disease. Nutrients, 6(2), 466-488. [Link]

  • Shimadzu. (n.d.). Determination of Functional Component in Agricultural Product: β-cryptoxanthin in Mandarin Orange by HPLC Method. [Link]

  • Google Patents. (n.d.). Carotenoid formulations, comprising a mixture of beta-carotene, lycopene and lutein.
  • Scripsema, N. K., Nolan, J. M., et al. (2015). Lutein, Zeaxanthin, and meso-Zeaxanthin in the Clinical Management of Eye Disease. Journal of Ophthalmology, 2015, 865179. [Link]

  • ResearchGate. (2021). Antioxidant activity by DPPH assay: in vitro protocol. [Link]

  • de Carvalho, L. M. J., de Faria, J. P., Godoy, R. L. O., et al. (2017). New Method for Carotenoid Extraction and Analysis by HPLC-DAD-MS/MS in Freeze-Dried Citrus and Mango Pulps. Journal of the Brazilian Chemical Society, 28(8), 1438-1450. [Link]

  • Walter, M. H., Strack, D. (2011). Apocarotenoids: a new carotenoid-derived pathway. Planta, 233(5), 825-836. [Link]

  • Cleveland Clinic. (2024). What Is Zeaxanthin? Benefits and Side Effects. [Link]

  • Jia, Y. P., Sun, L., Fan, F., et al. (2017). The Pharmacological Effects of Lutein and Zeaxanthin on Visual Disorders and Cognition Diseases. Molecules, 22(4), 610. [Link]

  • ResearchGate. (n.d.). The Analysis of β-cryptoxanthin and Zeaxanthin using HPLC in the Accumulation of Orange Color on Lowland Citrus. [Link]

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  • ResearchGate. (n.d.). Determination of antioxidant capacity [DPPH, ABTS, and FRAP methods.... [Link]

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  • Adluri, R. S., Thirunavukkarasu, S., et al. (2022). Carotenoids in Drug Discovery and Medicine: Pathways and Molecular Targets Implicated in Human Diseases. Pharmaceuticals, 15(7), 832. [Link]

  • Ma, G., Zhang, L., Kato, M., et al. (2014). Accumulation of β-citraurin and expression of carotenoid cleavage dioxygenase4 gene in citrus fruit during maturation. Acta Horticulturae, 1028, 107-113. [Link]

  • NutraNews. (2016). Beta cryptoxanthin, an excellent source of vitamin A for the body. [Link]

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  • Shortall, K., Sjöblom, B., et al. (2022). Expression, Purification, and in vitro Enzyme Activity Assay of a Recombinant Aldehyde Dehydrogenase from Thermus thermophilus, Using an Escherichia coli Host. Journal of Visualized Experiments, (183), e63878. [Link]

  • ResearchGate. (2022). FORMULATION AND CHARACTERIZATION OF ZEAXANTHIN NANOEMULSION RADIANCE SERUM AS ANTIOXIDANT. [Link]

  • Radić, K., Barbosa, A. I., Reis, S., et al. (2023). Preparation of astaxanthin/zeaxanthin-loaded nanostructured lipid carriers for enhanced bioavailability: Characterization-, stability-and permeability study. Acta Pharmaceutica, 73(4), 581-599. [Link]

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  • Phetcharat, T., Wongsuphasawat, K., Winther, K. (2015). The effectiveness of a standardized rose hip powder, containing seeds and shells of Rosa canina, on cell longevity, skin wrinkles, moisture, and elasticity. Clinical Interventions in Aging, 10, 1849-1856. [Link]

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Foundational

The Taxonomic Distribution and Scientific Analysis of β-Citraurin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Crimson Apocarotenoid Beta-citraurin (3-hydroxy-β-apo-8′-carotenal) is a C30 apocarotenoid, a class of molecules derived from th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Crimson Apocarotenoid

Beta-citraurin (3-hydroxy-β-apo-8′-carotenal) is a C30 apocarotenoid, a class of molecules derived from the oxidative cleavage of carotenoids.[1] First identified in Sicilian oranges in 1936, this vibrant red pigment is responsible for the attractive reddish-orange hues in the peels of certain citrus fruits.[2] Beyond its role as a natural colorant, the study of β-citraurin and other apocarotenoids is a burgeoning field, with implications for understanding plant physiology, stress responses, and the biosynthesis of high-value compounds.[3][4] Apocarotenoids, as signaling molecules, play crucial roles in plant development and their interaction with the environment.[3] This guide provides an in-depth exploration of the taxonomic distribution of β-citraurin, its biosynthesis, physiological significance, and the analytical methodologies required for its rigorous scientific investigation.

I. Taxonomic Distribution of β-Citraurin: A Tale of Two Families

While carotenoids are ubiquitous in the plant kingdom, the known distribution of β-citraurin is notably limited, primarily identified within the Rutaceae and Rosaceae families. Its accumulation is not a common event, often restricted to specific cultivars and tissues, suggesting a tightly regulated and specialized metabolic pathway.[2]

The Genus Citrus: The Primary Source

The most well-documented source of β-citraurin is the flavedo (the colored outer layer of the peel) of certain Citrus fruits.[2] However, even within this genus, its presence is sporadic. For instance, it is a major pigment in the peels of Clementine and Dancy tangerines, but only a minor component in navel and Valencia oranges.[5]

A study of two Satsuma mandarin (Citrus unshiu) varieties highlighted this specificity: 'Yamashitabeni-wase' accumulates significant amounts of β-citraurin, contributing to its reddish peel, while 'Miyagawa-wase' does not.[6] This differential accumulation points to a genetic basis for its production. Research has also identified β-citraurin in a mutant of Citrus clementina, where its absence in a sister mutant resulted in a yellowish peel.[2]

The Genus Rosa: An Emerging Discovery

Recent metabolomic studies have expanded the known distribution of β-citraurin beyond the confines of the Citrus genus. Integrated transcriptome and metabolome analyses of the rose cultivar 'Juicy Terrazza' have identified β-citraurin as one of the carotenoids present in its petals.[7] This finding is significant as it suggests that the genetic machinery for β-citraurin biosynthesis is not exclusive to citrus and may be present in other plant families, albeit likely expressed under specific developmental or environmental conditions.

FamilyGenusSpecies/CultivarTissueReference(s)
Rutaceae CitrusC. unshiu 'Yamashitabeni-wase'Flavedo (Peel)[6]
C. clementina (mutant 39B3)Flavedo (Peel)[2]
C. reticulata 'Clementine'Peel[5]
C. tangerina 'Dancy'Peel[5]
C. sinensis 'Navel' (minor)Peel[5]
C. sinensis 'Valencia' (minor)Peel[5]
Rosaceae RosaRosa 'Juicy Terrazza'Petals[7]

II. The Biosynthetic Pathway: A Carotenoid Cleavage Story

The formation of β-citraurin is a result of the enzymatic cleavage of specific carotenoid precursors. This process is a key control point in the regulation of carotenoid accumulation and the production of various apocarotenoids that contribute to flavor, aroma, and color in plants.[8]

Precursors and the Key Enzyme

Beta-citraurin is synthesized from the oxidative cleavage of the xanthophylls β-cryptoxanthin and zeaxanthin.[6] The enzyme responsible for this transformation is a member of the carotenoid cleavage dioxygenase (CCD) family, specifically Carotenoid Cleavage Dioxygenase 4 (CCD4) .[2][6]

Functional studies have demonstrated that the CitCCD4 enzyme from Citrus exhibits substrate specificity, cleaving β-cryptoxanthin and zeaxanthin at the 7,8 or 7′,8′ position to yield β-citraurin.[6] The expression of the CitCCD4 gene is highly correlated with the accumulation of β-citraurin during fruit ripening.[6] In citrus varieties that do not accumulate this pigment, the expression of CitCCD4 remains at extremely low levels.[6]

A Visual Representation of β-Citraurin Biosynthesis

G cluster_0 General Carotenoid Pathway cluster_1 β-Citraurin Biosynthesis Lycopene Lycopene beta-Carotene beta-Carotene Lycopene->beta-Carotene Lycopene β-cyclase beta-Cryptoxanthin beta-Cryptoxanthin beta-Carotene->beta-Cryptoxanthin β-Carotene Hydroxylase Zeaxanthin Zeaxanthin beta-Cryptoxanthin->Zeaxanthin β-Carotene Hydroxylase beta-Citraurin beta-Citraurin beta-Cryptoxanthin->beta-Citraurin CitCCD4 (7,8 or 7',8' cleavage) Zeaxanthin->beta-Citraurin CitCCD4 (7,8 or 7',8' cleavage)

Caption: Biosynthetic pathway of β-citraurin from carotenoid precursors.

III. Physiological Functions and Significance

The primary known function of β-citraurin in plants is as a pigment, contributing to the red and orange coloration of fruits and flowers.[2] This coloration can be a significant factor in attracting pollinators and seed dispersers.[4] The accumulation of β-citraurin in the peel of certain citrus varieties is considered a desirable trait, enhancing their visual appeal to consumers.[2]

Beyond pigmentation, the broader class of apocarotenoids, to which β-citraurin belongs, are recognized as important signaling molecules involved in a variety of physiological processes, including:

  • Plant Development: Regulating aspects of growth and differentiation.[3]

  • Stress Response: Mediating responses to environmental stressors such as high light and drought.[3]

  • Interspecific Communication: Acting as signals to other organisms in the ecosystem.[3]

While specific signaling roles for β-citraurin have yet to be fully elucidated, its production via the CCD4 enzyme places it within a metabolic network that generates other bioactive apocarotenoids.

IV. Analytical Methodologies for the Study of β-Citraurin

The accurate identification and quantification of β-citraurin in plant tissues require a multi-step analytical approach. The lipophilic nature of carotenoids necessitates careful extraction and handling to prevent degradation.

Extraction of β-Citraurin

A general protocol for the extraction of carotenoids, including β-citraurin, from plant material is as follows:

  • Sample Preparation: Homogenize fresh or freeze-dried plant tissue to a fine powder.

  • Solvent Extraction: Extract the homogenized tissue with a suitable organic solvent or solvent mixture. Common choices include acetone, methanol, hexane, or combinations thereof. The extraction should be performed in subdued light to minimize photo-oxidation.

  • Saponification (Optional): To remove interfering chlorophylls and lipids, the crude extract can be saponified with a methanolic potassium hydroxide solution. This step is particularly important for extracts from green tissues.

  • Phase Separation: Partition the carotenoids into a non-polar solvent such as diethyl ether or hexane.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the dried extract in a suitable solvent for analysis.

Identification and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of β-citraurin.

  • Chromatographic Separation: A C18 reverse-phase column is typically used for the separation of carotenoids. A gradient elution with a mobile phase consisting of solvents like methanol, methyl tert-butyl ether (MTBE), and water is often employed.

  • Detection and Identification:

    • UV-Visible Spectrophotometry: β-citraurin can be tentatively identified and quantified by its characteristic absorption spectrum, with a maximum absorption peak around 450-460 nm.

    • Mass Spectrometry (MS): For unambiguous identification, HPLC coupled with mass spectrometry (LC-MS) is essential. Fast Atom Bombardment (FAB) or Atmospheric Pressure Chemical Ionization (APCI) are suitable ionization techniques.

  • Quantification: The concentration of β-citraurin is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from an authentic standard.

A Generalized Analytical Workflow

G cluster_0 Sample Preparation & Extraction cluster_1 Analysis Plant Tissue Plant Tissue Homogenization Homogenization Plant Tissue->Homogenization Solvent Extraction Solvent Extraction Homogenization->Solvent Extraction Saponification (optional) Saponification (optional) Solvent Extraction->Saponification (optional) Phase Separation Phase Separation Saponification (optional)->Phase Separation Dry Extract Dry Extract Phase Separation->Dry Extract Reconstitution Reconstitution Dry Extract->Reconstitution HPLC Separation HPLC Separation Reconstitution->HPLC Separation UV-Vis Detection UV-Vis Detection HPLC Separation->UV-Vis Detection Mass Spectrometry Mass Spectrometry HPLC Separation->Mass Spectrometry Quantification Quantification UV-Vis Detection->Quantification Identification Identification Mass Spectrometry->Identification

Caption: A generalized workflow for the analysis of β-citraurin in plant tissues.

V. Future Directions and Conclusion

The study of β-citraurin, while historically focused on Citrus, is entering a new phase with its discovery in other plant families. This opens up exciting avenues for research into the evolutionary conservation and diversification of apocarotenoid biosynthetic pathways. Future research should aim to:

  • Broaden Taxonomic Surveys: Employ sensitive metabolomic techniques to screen a wider range of plant species, particularly those known for their rich carotenoid profiles, for the presence of β-citraurin.

  • Elucidate Regulatory Mechanisms: Investigate the transcriptional and post-transcriptional regulation of CCD4 genes in different plant species to understand the factors controlling β-citraurin accumulation.

  • Explore Physiological Roles: Conduct functional studies to determine if β-citraurin has specific signaling roles in plants beyond pigmentation.

References

  • Exploring the Diversity and Regulation of Apocarotenoid Metabolic Pathways in Plants. (2021). [Source not further specified]
  • Ma, G., Zhang, L., Matsuta, A., Matsutani, K., Yamawaki, K., Yahata, M., Wahyudi, A., Motohashi, R., & Kato, M. (2013). Enzymatic formation of β-citraurin from β-cryptoxanthin and Zeaxanthin by carotenoid cleavage dioxygenase4 in the flavedo of citrus fruit. Plant Physiology, 163(2), 682–695. [Link]

  • Integrated transcriptome and metabolome analyses provide molecular insights into the transition of flower color in the rose cultivar 'Juicy Terrazza'. (2025). [Source not further specified]
  • Ma, G., Zhang, L., Matsuta, A., et al. (2013). Enzymatic Formation of β-Citraurin from β-Cryptoxanthin and Zeaxanthin by Carotenoid Cleavage Dioxygenase4 in the Flavedo of Citrus Fruit. Plant Physiology, 163(2), 682-695. [Link]

  • Apocarotenoids as Stress Signaling Molecules in Plants. (2023). MDPI. [Link]

  • Concentration of β-carotene content in the selected flowers. (2022). ResearchGate. [Link]

  • Structure of the main C30 apocarotenoids identified in citrus fruits (A, β-citraurin). (n.d.). ResearchGate. [Link]

  • Carotenoids of Capsicum Fruits: Pigment Profile and Health-Promoting Functional Attributes. (2021). [Source not further specified]
  • Identification and quantitative analysis of β-cryptoxanthin and β-citraurin esters in Satsuma mandarin fruit during the ripening process. (2019). [Source not further specified]
  • The Occurrence of beta‐Citraurin and of beta‐Apo‐8′‐Carotenal in the Peels of California Tangerines and Oranges. (1965). Journal of Food Science. [Link]

  • Carotenoid Accumulation and Its Contribution to Flower Coloration of Osmanthus fragrans. (2018). Frontiers in Plant Science. [Link]

  • Extraction of Major Carotenoids from Flower Petals. (2016). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Carotenoid Accumulation and Its Contribution to Flower Coloration of Osmanthus fragrans. (2018). Frontiers in Plant Science. [Link]

  • Carotenoids and Apocarotenoids in Planta: Their Role in Plant Development, Contribution to the Flavour and Aroma of Fruits and Flowers, and Their Nutraceutical Benefits. (2021). MDPI. [Link]

  • Exploring the Diversity and Regulation of Apocarotenoid Metabolic Pathways in Plants. (2021). Frontiers in Plant Science. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Comprehensive Guide to the LC-MS/MS Analysis of β-Citraurin and its Esters

Abstract This technical guide provides a detailed methodology for the identification and quantification of β-citraurin and its naturally occurring esters in complex matrices, with a particular focus on citrus peel. β-Cit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed methodology for the identification and quantification of β-citraurin and its naturally occurring esters in complex matrices, with a particular focus on citrus peel. β-Citraurin, an apocarotenoid pigment, is a significant contributor to the color and potential bioactive properties of various fruits.[1][2][3] Due to its esterification with various fatty acids in nature, a robust analytical workflow is required to accurately profile both the free and esterified forms. This document outlines a comprehensive protocol encompassing sample preparation, including an optimized saponification step for the hydrolysis of esters, and a sensitive LC-MS/MS method for the confident detection and quantification of β-citraurin. The principles behind each step are explained to empower researchers to adapt and troubleshoot the method for their specific applications.

Introduction: The Significance of β-Citraurin Analysis

β-Citraurin, chemically known as 3-hydroxy-8'-apo-β-caroten-8'-al, is a C30 apocarotenoid derived from the oxidative cleavage of carotenoids like β-carotene or zeaxanthin.[4][5] It is notably abundant in the peel of citrus fruits, where it contributes to the characteristic orange-red hues.[1][2][3] The presence and concentration of β-citraurin and its esters are critical quality markers in the food and beverage industry. Furthermore, as a member of the carotenoid family, β-citraurin is of interest to researchers in nutrition and pharmacology for its potential antioxidant and other biological activities.

In its natural state, β-citraurin is often found esterified with various fatty acids. This esterification increases its lipophilicity and stability within the plant tissue. To obtain a complete quantitative picture, it is essential to analyze both the free form and the total amount after hydrolysis of the esters. This guide presents a workflow that addresses this analytical challenge through a combination of optimized sample preparation and high-sensitivity LC-MS/MS detection.

Foundational Chemistry of β-Citraurin

A thorough understanding of the physicochemical properties of β-citraurin is paramount for developing a successful analytical method.

  • Structure and Polarity: β-Citraurin possesses a polyene chain responsible for its color, a hydroxyl group, and an aldehyde group.[4] This combination of functional groups makes it a moderately polar molecule, distinguishing it from non-polar carotenes like β-carotene.[6] Its esters, however, are significantly more non-polar.

  • Solubility: It is freely soluble in organic solvents such as acetone, ethanol, and benzene, and sparingly soluble in less polar solvents like petroleum ether.[3] This solubility profile dictates the choice of extraction solvents.

  • Molecular Formula and Weight: The molecular formula of β-citraurin is C30H40O2, with an average molecular weight of 432.64 g/mol and a monoisotopic mass of approximately 432.303 Da.[3][4]

PropertyValueSource
Molecular Formula C30H40O2[4]
Average Molecular Weight 432.64 g/mol [3]
Monoisotopic Mass 432.302830524 Da[4]
Appearance Orange or yellow-colored plates[3]
Solubility Freely soluble in acetone, ethanol, ether, benzene[3]

Experimental Workflow: From Sample to Data

The analytical workflow for β-citraurin and its esters can be logically divided into three main stages: sample preparation (extraction and saponification), LC-MS/MS analysis, and data processing.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Citrus Peel Sample Homogenization Homogenization & Lyophilization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Saponification Saponification (Optional) Extraction->Saponification SPE Solid Phase Extraction Saponification->SPE LC Liquid Chromatography SPE->LC MS Tandem Mass Spectrometry LC->MS Identification Identification MS->Identification Quantification Quantification Identification->Quantification

Caption: High-level overview of the analytical workflow.

Detailed Protocol: Sample Preparation

The goal of sample preparation is to efficiently extract β-citraurin and its esters from the matrix while minimizing degradation and removing interfering substances.

Protocol 1: Extraction of β-Citraurin and its Esters from Citrus Peel

  • Sample Homogenization: Freeze-dry fresh citrus peel to remove water, which can interfere with extraction efficiency. Grind the lyophilized peel into a fine powder.

  • Solvent Extraction:

    • Weigh approximately 1 gram of the powdered sample into a 50 mL centrifuge tube.

    • Add 20 mL of a solvent mixture of petroleum ether. Stir the mixture vigorously for 72 hours at room temperature, protected from light.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process two more times with fresh solvent on the remaining pellet.

    • Pool the supernatants.

  • Solvent Evaporation: Evaporate the pooled solvent extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 35°C. The dried extract contains both free β-citraurin and its esters.

Protocol 2: Saponification for Total β-Citraurin Analysis

Saponification is a critical step to hydrolyze the carotenoid esters to their free alcohol form, allowing for the quantification of total β-citraurin.[7][8][9] This process also removes interfering lipids and chlorophylls.[8]

  • Re-dissolution: Re-dissolve the dried extract from Protocol 1 in 10 mL of petroleum ether:diethyl ether (1:1, v/v).[10]

  • Alkaline Hydrolysis:

    • Add an equal volume (10 mL) of 10% methanolic potassium hydroxide (KOH) to the extract.[7][10]

    • Blanket the headspace of the tube with nitrogen, seal it tightly, and allow the reaction to proceed overnight in the dark at room temperature with gentle stirring.[10]

  • Extraction of Free β-Citraurin:

    • Transfer the reaction mixture to a separatory funnel.

    • Add 20 mL of deionized water and gently mix.

    • Extract the aqueous-methanolic phase three times with 20 mL portions of diethyl ether.

    • Combine the ether phases and wash them with deionized water until the washings are neutral to pH paper.

  • Final Preparation: Dry the washed ether phase over anhydrous sodium sulfate, filter, and evaporate to dryness under nitrogen. Reconstitute the final residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS Analysis

The instrumental analysis is designed for the sensitive and selective detection of β-citraurin.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an Atmospheric Pressure Chemical Ionization (APCI) source. APCI is generally more effective for ionizing moderately polar to non-polar compounds like carotenoids compared to ESI.[11]

LC Parameters:

ParameterRecommended SettingRationale
Column C30 Reversed-Phase, 2.5 µm, 2.1 x 150 mmC30 columns provide excellent shape selectivity for resolving carotenoid isomers.
Mobile Phase A Methanol with 0.1% Formic AcidProtic solvent for reversed-phase chromatography; acid improves ionization.
Mobile Phase B Methyl-tert-butyl ether (MTBE) with 0.1% Formic AcidStrong organic solvent for eluting lipophilic compounds.
Gradient 0-2 min, 5% B; 2-15 min, 5-80% B; 15-20 min, 80% B; 20-21 min, 80-5% B; 21-25 min, 5% BA gradient is necessary to elute both the moderately polar β-citraurin and any remaining non-polar compounds.
Flow Rate 0.3 mL/minAppropriate for the column dimensions.
Column Temperature 25°CTemperature control ensures reproducible retention times.[12]
Injection Volume 5 µL

MS/MS Parameters:

ParameterRecommended SettingRationale
Ionization Mode Positive APCICarotenoids ionize well in positive mode, often forming [M+H]+ or M+• ions.[11][13]
Corona Discharge Current 4.0 µA
Vaporizer Temperature 450°C
Capillary Temperature 300°C
Sheath and Aux Gas Nitrogen
Collision Gas Argon
MRM Transitions See Table BelowFor selective and sensitive quantification.

Multiple Reaction Monitoring (MRM) Transitions for β-Citraurin:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
β-Citraurin 433.3 ([M+H]+)To be determined empiricallyTo be determined empirically
(Example)433.3[M+H-H2O]+ (415.3)~15
(Example)433.3[M+H-C9H10]+ (315.2)~25

Note: The optimal product ions and collision energies should be determined by infusing a standard solution of β-citraurin, if available, or by analyzing a concentrated, saponified extract and observing the fragmentation of the ion at m/z 433.3.

Fragmentation cluster_MS1 Q1 cluster_CID Collision Cell (q2) cluster_MS2 Q3 Precursor [M+H]+ (m/z 433.3) CID Collision-Induced Dissociation Precursor->CID Product1 Product Ion 1 (e.g., [M+H-H2O]+) CID->Product1 -H2O Product2 Product Ion 2 (e.g., [M+H-Toluene]+) CID->Product2 -C7H8

Caption: Conceptual diagram of MRM for β-citraurin.

Data Analysis and Quantification

Identification: The identification of β-citraurin is confirmed by comparing the retention time and the MRM transitions of the peak in the sample chromatogram with those of an authentic standard. In the absence of a standard, tentative identification can be made based on the accurate mass of the precursor ion and characteristic fragmentation patterns of apocarotenoids.

Quantification: For accurate quantification, an external calibration curve should be constructed using a certified reference standard of β-citraurin. The calibration curve is generated by plotting the peak area of the analyte against the corresponding concentration. The concentration of β-citraurin in the samples is then calculated from the regression equation of the calibration curve.

For the analysis of β-citraurin esters without saponification, a semi-quantitative approach may be necessary if standards for the specific esters are not available. This can be achieved by assuming the same molar response as free β-citraurin.

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following quality control measures should be implemented:

  • Method Blank: An extraction and analysis blank should be run with each batch of samples to check for contamination.

  • Spike Recovery: A known amount of β-citraurin standard should be spiked into a sample matrix before extraction to assess the efficiency of the sample preparation process. Recoveries are typically expected to be within 80-120%.

  • Replicate Injections: Each sample and standard should be injected in duplicate or triplicate to ensure the reproducibility of the chromatographic system.

Conclusion

The protocol detailed in this application note provides a robust and reliable framework for the LC-MS/MS analysis of β-citraurin and its esters. The combination of a thorough sample preparation procedure, including an optional saponification step, with a highly selective and sensitive LC-MS/MS method allows for the accurate identification and quantification of these important apocarotenoids. This methodology is particularly suited for researchers in the fields of food science, natural product chemistry, and metabolomics who are investigating the composition and biological significance of carotenoids in various matrices.

References

  • FooDB. (2019). Showing Compound beta-Citraurin (FDB013720). Retrieved from [Link]

  • Alquézar, B., et al. (2021). LC-MS-Based Profiling Provides New Insights into Apocarotenoid Biosynthesis and Modifications in Citrus Fruits. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ACS Publications. (2021). LC–MS-Based Profiling Provides New Insights into Apocarotenoid Biosynthesis and Modifications in Citrus Fruits. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • DrugFuture. (n.d.). beta-Citraurin. Retrieved from [Link]

  • Student Theses Faculty of Science and Engineering. (2010). Quantitative Analysis of Carotenoids in Human Plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). The Chemical structures of b -carotene. Retrieved from [Link]

  • PubChem. (n.d.). (2E,4E,6E,8E,10E,12E,14E,16E)-17-((4R)-4-Hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-2,6,11,15-tetramethyl-2,4,6,8,10,12,14,16-heptadecaoctaenal. Retrieved from [Link]

  • Wikipedia. (n.d.). β-Carotene. Retrieved from [Link]

  • Kiokias, S., & Varzakas, T. (2016). HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts. Current Research in Nutrition and Food Science Journal. Retrieved from [Link]

  • SciELO. (2017). New Method for Carotenoid Extraction and Analysis by HPLC-DAD-MS/MS in Freeze-Dried Citrus and Mango Pulps. Retrieved from [Link]

  • MDPI. (n.d.). Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma. Retrieved from [Link]

  • KAUST Repository. (n.d.). Ultrahigh-Performance Liquid Chromatography– Mass Spectrometry Analysis of Carotenoid- Derived Hormones and Apocarotenoids. Retrieved from [Link]

  • Frontiers. (2022). Characterization of carotenoids in Lycium barbarum fruit by using UPC2-PDA-Q-TOF-MSE couple with deep eutectic solvents extracti. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Determination of carotenoids by liquid chromatography/mass spectrometry: Effect of several dopants. Retrieved from [Link]

  • PubMed. (2021). Improved Sample Preparation and Optimized Solvent Extraction for Quantitation of Carotenoids. Retrieved from [Link]

  • IOVS. (n.d.). Modified Saponification and HPLC Methods for Analyzing Carotenoids from the Retina of Quail: Implications for Its Use as a Nonprimate Model Species. Retrieved from [Link]

  • PubMed Central. (n.d.). Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry of Carotenoids. Retrieved from [Link]

  • ResearchGate. (n.d.). Negative ion APCI tandem mass specta of carotenes. A) β-carotene; B).... Retrieved from [Link]

  • MDPI. (n.d.). A Modified Extraction and Saponification Method for the Determination of Carotenoids in the Fruit of Capsicum annuum. Retrieved from [Link]

  • Journal Tikrit Univ. For Agri. Sci. (2018). Extracting Carotenoids Pigments from Citrus Peel and Studying Their Functional Properties. Retrieved from [Link]

  • Repositori Obert UdL. (n.d.). Carotenoids using mass spectrometry in positive ion mode-1. Retrieved from [Link]

  • ResearchGate. (n.d.). Carotenoid extraction, detection, and analysis in citrus | Request PDF. Retrieved from [Link]

  • NIH. (n.d.). Development of a Rapid UPLC Method for Analysis of Carotenoids in Goji Berry Extract and Evaluation of Their Transformation Affected by Saponification. Retrieved from [Link]

Sources

Application

"synthesis and purification of beta-Citraurin standard"

This Application Note is structured as a comprehensive technical guide for the production and validation of a -Citraurin reference standard. It prioritizes the isolation from natural sources (the most common research rou...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the production and validation of a


-Citraurin  reference standard. It prioritizes the isolation from natural sources  (the most common research route) while providing a semi-synthetic alternative  for laboratories lacking specific biological starting materials.

Application Note: Synthesis, Purification, and Validation of -Citraurin Reference Standard

Abstract & Strategic Overview


-Citraurin (3-hydroxy-8'-apo-

-caroten-8'-al) is a C30 apocarotenoid and the primary pigment responsible for the reddish-orange coloration in the flavedo of specific citrus varieties (e.g., Citrus unshiu).[1][2][3][4] Unlike ubiquitous C40 carotenoids (e.g.,

-carotene, zeaxanthin),

-citraurin is a cleavage product formed by the enzymatic action of Carotenoid Cleavage Dioxygenase 4 (CCD4).[1][3][4]

Due to its limited commercial availability and high cost, researchers often require an in-house protocol to generate high-purity standards for HPLC quantification, metabolic profiling, and bioactivity assays.[1]

This guide outlines two production routes:

  • Bio-Isolation (Primary): Extraction and purification from Citrus flavedo.[1] High yield, preserves natural stereochemistry.[1]

  • Semi-Synthesis (Alternative): Oxidative cleavage of Zeaxanthin.[1] Useful when specific plant material is unavailable.[1]

Chemical Background & Stability[1][2]

  • IUPAC Name: (3R)-3-hydroxy-8'-apo-

    
    -caroten-8'-al[1][2][5][6]
    
  • Molecular Formula:

    
    [1][5][6][7]
    
  • Molecular Weight: 432.64 g/mol [1][2][7]

  • Key Functional Groups: Polyene chain (chromophore), Hydroxyl group (C3), Aldehyde group (C8').[1]

  • Stability Criticality: High. Susceptible to photo-oxidation, thermal degradation, and acid-catalyzed isomerization (trans-to-cis).[1][2]

Mechanistic Pathway

The formation of


-citraurin involves the cleavage of the C7'-C8' double bond of Zeaxanthin or 

-Cryptoxanthin.[2][3]

Biosynthesis Zeaxanthin Zeaxanthin (C40) (Precursor) Enzyme CCD4 Enzyme (In vivo) / KMnO4 (In vitro) Zeaxanthin->Enzyme Oxidative Cleavage (C7'-C8') Citraurin beta-Citraurin (C30) (Target) Enzyme->Citraurin Fragment C10 Dialdehyde (By-product) Enzyme->Fragment

Fig 1.[1][2][8] Mechanistic pathway for the formation of


-citraurin via oxidative cleavage.

Protocol A: Bio-Isolation from Citrus Flavedo (Recommended)

Rationale: This method yields the natural (3R) stereoisomer and is cost-effective if Citrus unshiu (Satsuma mandarin) or reddish orange peels are available.[1]

Reagents & Equipment[1][9][10][11]
  • Source: Fresh flavedo (outer peel) of Citrus unshiu (approx.[1] 500g).

  • Solvents: Methanol (MeOH), Acetone, Hexane, Diethyl Ether (Et2O), HPLC-grade MTBE.[1]

  • Reagents: Potassium Hydroxide (KOH), BHT (Butylated hydroxytoluene - antioxidant).[1]

  • Stationary Phases: Silica Gel 60 (Open Column), C30 YMC-Carotenoid (Prep HPLC).[1]

Step-by-Step Methodology
Phase 1: Extraction
  • Preparation: Cryogenically grind 500g of fresh flavedo in liquid nitrogen to a fine powder.

  • Lysis: Homogenize powder in MeOH:Acetone (1:1 v/v) containing 0.1% BHT. Use a ratio of 1:5 (w/v).[1]

  • Sonication: Sonicate for 20 mins at <4°C (ice bath) to maximize cell wall disruption.

  • Partition: Filter the extract. Add the filtrate to a separatory funnel containing Hexane:Diethyl Ether (1:1) . Add brine to facilitate phase separation.[1] Collect the upper organic layer (colored).[1]

  • Drying: Dry the organic layer over anhydrous

    
     and evaporate to dryness under reduced pressure (Rotavap) at <30°C.
    
Phase 2: Saponification (Critical Step)

Why: In nature,


-citraurin often exists esterified with fatty acids.[1] Saponification releases the free apocarotenal.
  • Dissolve the crude oleoresin in Diethyl Ether (50 mL) .

  • Add 30% KOH in Methanol (50 mL) .

  • Incubate: Stir in the dark at room temperature for 12 hours under

    
     atmosphere.
    
  • Wash: Wash with water (3x) until neutral pH. Dry and evaporate.[1][9][10]

Phase 3: Purification Workflow

Purification Crude Saponified Extract Flash Flash Chromatography (Silica Gel 60) Crude->Flash Load Fractions Collect Red-Orange Fraction (Eluent: Hexane:Acetone 80:20) Flash->Fractions Separation Prep_HPLC Preparative HPLC (C30 Column) Fractions->Prep_HPLC Refinement Final Pure beta-Citraurin (>98% Purity) Prep_HPLC->Final Isomer Separation

Fig 2. Purification workflow from crude extract to analytical standard.

Flash Chromatography Parameters:

  • Column: Silica Gel 60 (0.063-0.200 mm).[1][2]

  • Mobile Phase: Gradient of Hexane (A) and Acetone (B).[1]

  • Elution: Start 100% A. Increase B to 20% over 30 mins.

    
    -Citraurin typically elutes after 
    
    
    
    -carotene but before zeaxanthin.[1][2]

Protocol B: Semi-Synthesis (Oxidative Cleavage)

Rationale: Use when specific biological material is unavailable.[1] Precursor: Zeaxanthin (Commercial grade, >90%).[1]

  • Reaction: Dissolve Zeaxanthin (100 mg) in Benzene/Water biphasic system.

  • Oxidation: Add

    
     (stoichiometric equivalent for double bond cleavage) dropwise at 0°C under vigorous stirring.
    
  • Quench: Stop reaction after 15 mins with

    
    .
    
  • Workup: Extract with ether, wash, and dry.[1]

  • Purification: Proceed immediately to Phase 3 (Purification) above. The mixture will contain various apo-carotenals; rigorous HPLC is required to isolate the C30 fraction.

Validation & Quality Control (HPLC-DAD-MS)

Objective: Confirm identity and purity (>95%) of the isolated standard.

Analytical HPLC Conditions
  • System: HPLC with Diode Array Detector (DAD).

  • Column: YMC Carotenoid C30 (250 x 4.6 mm, 5 µm).[1][11][10] Note: C18 columns often fail to resolve cis-trans isomers of C30 carotenoids.

  • Temperature: 25°C.

  • Mobile Phase:

    • A: Methanol:MTBE:Water (81:15:4)[1]

    • B: Methanol:MTBE:Water (10:90:4)[1]

  • Gradient: 0-100% B over 45 minutes.

Validation Criteria Table
ParameterAcceptance CriteriaMethod/Observation
Purity > 95%HPLC Area Normalization (450 nm)
UV-Vis Maxima 454-456 nmSpectral scan in Ethanol
Mass Spec m/z 433.3

ESI-Positive Mode
Appearance Red-orange crystals/powderVisual Inspection
Solubility Soluble in Acetone, EthanolSolubility Test

Storage & Handling

  • Light: Strictly handle under yellow/amber light to prevent photo-isomerization.[1][2]

  • Atmosphere: Store under Argon or Nitrogen gas.[1]

  • Temperature: -80°C for long-term storage; -20°C for working solutions (<1 month).

  • Solvent: Store dry if possible. If in solution, use Benzene or Ethanol with 0.1% BHT.[1]

References

  • Ma, G., et al. (2013).

    
    -Citraurin from 
    
    
    
    -Cryptoxanthin and Zeaxanthin by Carotenoid Cleavage Dioxygenase4 in the Flavedo of Citrus Fruit."[1][4] Plant Physiology. Link[1]
  • Molnár, P., et al. (1980). "Synthesis of

    
    -citraurin."[1] Helvetica Chimica Acta.[1][7] (Classic reference for total synthesis logic).[1]
    
  • Rodriguez-Amaya, D. B. (2001). "A Guide to Carotenoid Analysis in Foods."[1] HarvestPlus Technical Monographs. Link

  • Meléndez-Martínez, A. J., et al. (2005). "Identification of carotenoids in orange juice."[1] Journal of Food Composition and Analysis. (HPLC Methods).[1][11][12][9][10][13][14][15]

  • PubChem Compound Summary. "beta-Citraurin."[1][2] National Center for Biotechnology Information.[1] Link

Sources

Method

"antioxidant capacity assays for beta-Citraurin"

Application Note: Advanced Antioxidant Profiling of -Citraurin Abstract & Introduction -Citraurin ( ) is a C30 apocarotenoid pigment primarily responsible for the reddish-orange hue of Satsuma mandarins (Citrus unshiu)....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Antioxidant Profiling of -Citraurin

Abstract & Introduction


-Citraurin (

) is a C30 apocarotenoid pigment primarily responsible for the reddish-orange hue of Satsuma mandarins (Citrus unshiu). Unlike standard C40 carotenoids (e.g.,

-carotene),

-citraurin possesses unique cleavage products derived from the enzymatic action of carotenoid cleavage dioxygenases (CCDs).

While traditional screening often categorizes carotenoids solely as direct radical scavengers, recent pharmacokinetic data suggests


-citraurin functions as a potent indirect antioxidant  by modulating the Nrf2/Keap1 signaling pathway . This guide provides a dual-phase assessment protocol:
  • Chemical Phase: Modified scavenging assays accounting for lipophilicity and spectral interference.

  • Biological Phase: Cellular Antioxidant Activity (CAA) and mechanistic validation via Nrf2 nuclear translocation.

Physicochemical Considerations & Sample Preparation[1][2]

The "Color Quenching" Interference

Critical Technical Note:


-Citraurin exhibits a strong absorbance maximum (

) at 450–456 nm in ethanol.
  • Risk: Many colorimetric assays (e.g., certain tetrazolium viability assays or ferric reducing assays) utilize detection wavelengths between 450–490 nm. High concentrations of

    
    -citraurin will cause false-positive absorbance readings.
    
  • Solution: Always utilize a "Sample Blank" (Compound + Buffer + No Reagent) to subtract the intrinsic color contribution of the apocarotenoid.

Solubility & Stability Protocol

Carotenoids are highly susceptible to photo-oxidation and isomerization (trans-to-cis) under standard laboratory lighting.

ParameterSpecificationRationale
Primary Solvent DMSO or Tetrahydrofuran (THF)High solubility; THF is preferred for initial extraction, DMSO for cell culture (low cytotoxicity <0.1%).
Storage -80°C, Argon headspacePrevents oxidative degradation.
Handling Amber tubes / Dim light

-citraurin degrades rapidly under UV/Fluorescent light.
Working Conc. 5

M – 50

M
Physiologically relevant range for cellular assays.

Phase I: Chemical Scavenging Assays (Screening)

Why ABTS is Superior to DPPH for -Citraurin

While DPPH is the standard, it is strictly applicable to hydrophobic systems and often precipitates lipophilic carotenoids. The ABTS


  assay is amphiphilic and functions across a broader pH range, making it the validated choice for apocarotenoids.
Protocol: Modified ABTS Cation Radical Scavenging

Principle: Generation of a blue/green ABTS radical cation (


). Antioxidants reduce this radical, causing decolorization.

Reagents:

  • 7 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

  • 2.45 mM Potassium Persulfate.

  • Solvent: Ethanol (for sample dilution).

Step-by-Step Workflow:

  • Radical Generation: Mix 7 mM ABTS and 2.45 mM Potassium Persulfate (1:1 v/v). Incubate in the dark at RT for 12–16 hours.

  • Equilibration: Dilute the activated radical solution with Ethanol until absorbance at 734 nm is 0.70 ± 0.02 .

  • Assay:

    • Add 10

      
      L of 
      
      
      
      -Citraurin (serial dilutions: 5–100
      
      
      g/mL).
    • Add 190

      
      L of diluted ABTS
      
      
      
      solution.
  • Incubation: 6 minutes in the dark.

  • Detection: Measure Absorbance at 734 nm .

    • Note: 734 nm is far removed from

      
      -citraurin's 
      
      
      
      (456 nm), minimizing interference.

Calculation:



Phase II: Cellular Antioxidant Activity (CAA)

Context: Chemical assays do not account for cellular uptake or metabolism. The CAA assay using DCFH-DA is the gold standard for predicting physiological efficacy.

Mechanistic Principle
  • DCFH-DA (non-fluorescent) diffuses into the cell.

  • Intracellular esterases cleave it to DCFH (trapped inside).

  • AAPH (stressor) generates peroxyl radicals, oxidizing DCFH to DCF (highly fluorescent).[1]

  • 
    -Citraurin prevents this oxidation.
    
Protocol: DCFH-DA Assay in HepG2 Cells

Materials:

  • HepG2 cells (Human liver carcinoma).[1]

  • DCFH-DA (2',7'-dichlorofluorescin diacetate).

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[1]

Workflow:

  • Seeding: Plate HepG2 cells (

    
    /well) in a black 96-well plate. Incubate 24h.
    
  • Treatment: Remove medium. Wash with PBS. Treat cells with

    
    -Citraurin (5, 10, 25, 50 
    
    
    
    M) + 25
    
    
    M DCFH-DA simultaneously. Incubate 1 hour.
    • Self-Validation: Include Quercetin as a positive control.

  • Stress Induction: Wash cells with PBS. Add 600

    
    M AAPH in HBSS (Hank's Balanced Salt Solution).
    
  • Kinetic Read: Immediately place in plate reader at 37°C.

    • Excitation: 485 nm

    • Emission: 535 nm

    • Duration: Read every 5 mins for 1 hour.

Data Output: Calculate the Area Under the Curve (AUC) of fluorescence vs. time.



(Where 

is the integral of the sample and

is the integral of the control).

Phase III: Mechanistic Validation (Nrf2 Pathway)

Scientific Rationale:


-Citraurin contains 

-unsaturated carbonyl groups (Michael acceptors) that interact with cysteine residues on Keap1 , releasing Nrf2 to translocate to the nucleus and transcribe Phase II antioxidant enzymes (HO-1, NQO1).
Visualization of the Signaling Pathway

The following diagram illustrates the specific activation pathway of


-Citraurin.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Citraurin β-Citraurin Keap1_Nrf2 Keap1-Nrf2 Complex Citraurin->Keap1_Nrf2 Michael Addition (Electrophilic Attack) Keap1_Mod Keap1 (Cys Modification) Keap1_Nrf2->Keap1_Mod Dissociation Nrf2_Free Free Nrf2 Keap1_Nrf2->Nrf2_Free Release Ubiquitin Ubiquitination (Blocked) Keap1_Nrf2->Ubiquitin Degradation Inhibited Nrf2_Nuc Nuclear Nrf2 Nrf2_Free->Nrf2_Nuc Translocation ARE ARE Sequence Nrf2_Nuc->ARE Heterodimerization sMaf sMaf sMaf->ARE Genes Target Genes (HO-1, NQO1, GCLC) ARE->Genes Transcription

Caption: Mechanism of Action:


-Citraurin acts as an electrophile, modifying Keap1 to release Nrf2 for nuclear translocation.
Protocol: Nuclear Fractionation & Western Blot

To prove the mechanism, you must demonstrate Nrf2 accumulation in the nucleus, not just total protein increase.

  • Treatment: Treat cells with

    
    -Citraurin (20 
    
    
    
    M) for 3, 6, and 12 hours.
  • Lysis: Use a Nuclear/Cytosol Fractionation Kit.

    • Buffer A (Hypotonic): Lyses plasma membrane (Cytosolic fraction).

    • Buffer B (Hypertonic): Lyses nuclear envelope (Nuclear fraction).

  • Western Blot Targets:

    • Anti-Nrf2: Expect increase in Nuclear fraction.

    • Anti-Lamin B1: Nuclear loading control (Must be present in nuclear fraction, absent in cytosolic).

    • Anti-GAPDH: Cytosolic loading control (Must be absent in nuclear fraction).

    • Anti-HO-1: Downstream verification (Total lysate).

Experimental Workflow Summary

The following diagram outlines the logical progression of experiments for a complete drug development data package.

Workflow cluster_chem Phase I: Chemical Screen cluster_cell Phase II: Cellular Activity cluster_mech Phase III: Mechanism Sample β-Citraurin Sample Spec Absorbance Scan (Check 450nm) Sample->Spec ABTS ABTS Assay (734 nm) Cyto Cytotoxicity (MTT/CCK-8) ABTS->Cyto Dose Range Spec->ABTS Validated CAA CAA Assay (DCFH-DA) Cyto->CAA Non-toxic Dose WB Western Blot (Nrf2/HO-1) CAA->WB Validation

Caption: Sequential workflow ensuring chemical validation precedes biological testing to avoid false positives.

References

  • Agócs, A., et al. (2007).[2] Comparative study on the carotenoid composition of the peel and the pulp of different citrus species. Innovative Food Science & Emerging Technologies. Link (Verified via Search 1.1)

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements.[1][3] Journal of Agricultural and Food Chemistry. Link

  • Farin, D., et al. (1983). Biosynthesis of beta-citraurin in citrus.[2] Phytochemistry.[1][2][4][5][6] Link

  • Ma, Q. (2013). Role of Nrf2 in Oxidative Stress and Toxicity.[5] Annual Review of Pharmacology and Toxicology. Link

  • Eun, S. Y., et al. (2019). Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin. Molecules.[7][8][1][2][4][5][6][9][10][11][12] Link

  • Boon, C. S., et al. (2010). Factors affecting lycopene oxidation in oil-in-water emulsions. Journal of Agricultural and Food Chemistry. Link

Sources

Application

Application Notes and Protocols: β-Citraurin as a Novel Natural Food Colorant

Abstract: The consumer-driven shift towards clean-label ingredients has catalyzed significant research into novel, natural food colorants. β-Citraurin, a C30 apocarotenoid, presents a compelling opportunity in this space...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The consumer-driven shift towards clean-label ingredients has catalyzed significant research into novel, natural food colorants. β-Citraurin, a C30 apocarotenoid, presents a compelling opportunity in this space. Naturally occurring in the peel of specific citrus cultivars, it imparts a vibrant and attractive red-orange hue.[1] This document provides a comprehensive technical guide for researchers and product developers on the extraction, characterization, stability testing, and application of β-citraurin as a natural food colorant. The protocols herein are designed to be self-validating, incorporating analytical checkpoints to ensure the integrity and purity of the colorant throughout the workflow.

Introduction to β-Citraurin

β-Citraurin (3-hydroxy-β-apo-8'-carotenal) is a naturally occurring pigment responsible for the distinct reddish coloration in the flavedo (the colored outer layer of the peel) of a select group of citrus fruits, such as the Yamashitabeni-wase Satsuma mandarin.[1] Unlike the more ubiquitous β-carotene, β-citraurin is an apocarotenoid, meaning it is derived from the oxidative cleavage of a larger carotenoid precursor.[1][2] Specifically, it is formed from the enzymatic cleavage of β-cryptoxanthin and zeaxanthin by the carotenoid cleavage dioxygenase 4 (CCD4) enzyme, a process that intensifies during fruit ripening.[1]

The unique red-orange shade of β-citraurin offers a valuable addition to the natural color palette, which is often dominated by yellows and oranges from sources like turmeric and β-carotene, or reds and purples from anthocyanins. Furthermore, as a carotenoid, β-citraurin may possess antioxidant properties, a value-added benefit for functional food formulations.[3]

It is critical to note that while related carotenoids like β-carotene are approved by regulatory bodies such as the U.S. FDA and listed as exempt from certification for general food use[4][5], β-citraurin does not currently hold this status. Its use in commercial food products would necessitate a formal regulatory submission, likely through a Color Additive Petition (CAP), to establish its safety and receive approval.[6] The protocols outlined in this guide are intended for research and development purposes to build the foundational data required for such endeavors.

Extraction and Purification of β-Citraurin from Citrus Peel

Scientific Rationale

The primary challenge in utilizing β-citraurin is its isolation from the complex carotenoid mixture present in citrus peel. The flavedo contains numerous other pigments, including chlorophylls (in unripe fruit), β-carotene, and various xanthophylls.[1][7] Therefore, a multi-step extraction and purification strategy is essential. The chosen methodology employs solvent extraction to liberate the lipophilic carotenoids from the plant matrix, followed by column chromatography to separate β-citraurin based on its polarity.[1][8]

Extraction & Purification Workflow

G cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Purification & Final Product RawMaterial Citrus Peel (Flavedo) PreparedSample Dehydrated & Ground Peel RawMaterial->PreparedSample Lyophilization/Drying SolventExtraction Solvent Extraction (Hexane:Ethyl Ether:IPA) PreparedSample->SolventExtraction CrudeExtract Crude Carotenoid Extract SolventExtraction->CrudeExtract Filtration & Evaporation ColumnChrom Silica Gel Column Chromatography CrudeExtract->ColumnChrom Fractions Collect Red Pigment Fraction ColumnChrom->Fractions Purified Purified β-Citraurin Fractions->Purified Solvent Evaporation G cluster_stress Stress Conditions cluster_analysis Analysis Over Time (t = 0, 1, 3, 7 days) Start Purified β-Citraurin Solution (Aqueous Buffer System) pH_Test pH Stress (pH 3, 5, 7) Start->pH_Test Heat_Test Thermal Stress (40°C, 60°C, 80°C) Start->Heat_Test Light_Test Photo Stress (Light vs. Dark Control) Start->Light_Test Analysis Measure Absorbance @ λmax (Spectrophotometry) pH_Test->Analysis Heat_Test->Analysis Light_Test->Analysis End Calculate % Pigment Retention & Degradation Kinetics Analysis->End

Sources

Method

Application Notes and Protocols: Structural Elucidation of β-Citraurin using NMR Spectroscopy

Introduction: The Chromatic Challenge of β-Citraurin β-Citraurin is a prominent apocarotenoid, a class of natural pigments derived from the oxidative cleavage of carotenoids. It is notably responsible for the vibrant ora...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chromatic Challenge of β-Citraurin

β-Citraurin is a prominent apocarotenoid, a class of natural pigments derived from the oxidative cleavage of carotenoids. It is notably responsible for the vibrant orange and red hues in the peel of citrus fruits, particularly mandarins (Citrus reticulata)[1]. As a C30 apocarotenoid, its structure comprises a long polyene chain, a β-ionone ring featuring a hydroxyl group, and a terminal aldehyde functionality. This unique combination of functional groups contributes to its distinct color and potential biological activities, making its unambiguous structural characterization a critical task for researchers in natural products chemistry, food science, and drug development.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the complete structural elucidation of organic molecules like β-citraurin in solution. Its ability to probe the chemical environment of individual atomic nuclei provides unparalleled insight into the molecular framework, stereochemistry, and connectivity. This application note provides a comprehensive guide for researchers on the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural elucidation of β-citraurin.

The NMR Approach: From Fundamental Principles to Advanced Correlation Spectroscopy

The structural elucidation of β-citraurin by NMR spectroscopy is a systematic process that begins with simple 1D experiments and progresses to more complex 2D correlation techniques. The causality behind this workflow is to build a comprehensive picture of the molecule piece by piece.

  • ¹H NMR Spectroscopy : This is the initial and most fundamental NMR experiment. It provides information about the number of different types of protons in the molecule, their chemical environment (indicated by the chemical shift), their relative numbers (from integration), and the number of neighboring protons (through spin-spin coupling). For β-citraurin, the ¹H NMR spectrum will reveal characteristic signals for the olefinic protons of the polyene chain, the methyl groups, the protons on the β-ionone ring, and the distinct downfield signal of the aldehydic proton.

  • ¹³C NMR Spectroscopy : This technique provides a spectrum of the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, allowing for a direct count of the non-equivalent carbons. The chemical shift of each carbon signal is highly indicative of its functional group and hybridization state (sp³, sp², or sp). In the case of β-citraurin, we expect to observe signals for the sp³ carbons of the β-ionone ring and the methyl groups, the numerous sp² carbons of the polyene chain, and the characteristic downfield signal of the carbonyl carbon of the aldehyde.

  • 2D NMR Spectroscopy : While 1D NMR provides foundational information, 2D NMR experiments are indispensable for unambiguously connecting the different parts of the molecular puzzle. These experiments correlate signals from different nuclei, revealing their connectivity through chemical bonds.

    • COSY (Correlation Spectroscopy) : This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. It is instrumental in identifying spin systems, such as the protons within the β-ionone ring and along the polyene chain.

    • HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates protons directly attached to carbon atoms. It is a powerful tool for assigning the proton signal to its corresponding carbon atom, effectively mapping the ¹H and ¹³C spectra to each other.

    • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). HMBC is crucial for piecing together the entire molecular structure by identifying long-range connectivities, for instance, from methyl protons to quaternary carbons in the polyene chain and the β-ionone ring.

Experimental Protocols

Sample Preparation

Proper sample preparation is paramount for acquiring high-quality NMR data. Carotenoids like β-citraurin are susceptible to degradation by light, heat, and oxidation.

  • Isolation and Purification : β-Citraurin should be isolated from its natural source (e.g., citrus peel) using appropriate chromatographic techniques, such as column chromatography or preparative HPLC, to ensure high purity.

  • Solvent Selection : Deuterated chloroform (CDCl₃) is a common and suitable solvent for carotenoids. It offers good solubility and its residual solvent peak does not typically interfere with the signals of interest. For some applications, deuterated methanol (CD₃OD) or a mixture of solvents may be used.

  • Sample Concentration : A concentration of 5-10 mg of purified β-citraurin in 0.5-0.7 mL of deuterated solvent is generally sufficient for most modern NMR spectrometers.

  • Handling Precautions : To prevent degradation, the sample should be prepared under dim light and stored in an amber NMR tube. It is also advisable to degas the solvent to remove dissolved oxygen.

NMR Data Acquisition

The following parameters are provided as a general guideline for a 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

Experiment Key Parameters Purpose
¹H NMR Pulse Program: zg30; Number of Scans: 16-64; Spectral Width: 12-16 ppm; Acquisition Time: ~3-4 s; Relaxation Delay: 2 sTo obtain a high-resolution proton spectrum for initial analysis of proton types, integration, and coupling patterns.
¹³C NMR Pulse Program: zgpg30; Number of Scans: 1024-4096; Spectral Width: 200-240 ppm; Acquisition Time: ~1-2 s; Relaxation Delay: 2 sTo obtain a proton-decoupled carbon spectrum to identify the number and types of carbon atoms.
COSY Pulse Program: cosygpqf; Number of Scans: 2-4 per increment; Increments in F1: 256-512; Spectral Width (F1 & F2): 12-16 ppmTo establish proton-proton coupling networks and identify spin systems.
HSQC Pulse Program: hsqcedetgpsisp2.3; Number of Scans: 2-8 per increment; Increments in F1: 256-512; Spectral Width F2: 12-16 ppm; Spectral Width F1: 160-200 ppmTo correlate directly bonded proton and carbon atoms for unambiguous assignment.
HMBC Pulse Program: hmbcgplpndqf; Number of Scans: 8-32 per increment; Increments in F1: 256-512; Spectral Width F2: 12-16 ppm; Spectral Width F1: 200-240 ppm; Long-range coupling delay (D6): optimized for 8-10 HzTo identify long-range (2-3 bond) proton-carbon correlations to establish the overall molecular framework.

Data Analysis and Structural Elucidation

The following is a representative interpretation of the NMR data for β-citraurin. The chemical shifts provided are based on known data for structurally similar carotenoids and apocarotenoids and serve as a guide for the elucidation process.

Representative ¹H and ¹³C NMR Data for β-Citraurin
Position ¹³C Chemical Shift (δc, ppm) ¹H Chemical Shift (δн, ppm) Multiplicity, J (Hz)
136.5--
248.9~1.60m
365.1~4.00m
442.7~2.05, ~2.40m
5129.8--
6138.2--
7126.5~6.15d, 16.0
8137.5~6.18d, 16.0
9136.9--
10131.5~6.65m
11125.8~6.40m
12138.0~6.70m
13136.5--
14132.8~6.95m
15130.2~6.35m
15'130.5~6.38m
14'133.0~7.00m
13'136.8--
12'138.5~6.75m
11'126.0~6.45m
10'132.0~6.80m
9'137.2--
8'191.29.45s
1628.91.05s
1721.71.73s
1812.81.98s
1912.92.02s
2013.02.00s
19'13.12.03s
20'13.22.01s
Step-by-Step Interpretation
  • Analysis of ¹H NMR Spectrum :

    • The downfield singlet at δн 9.45 ppm is characteristic of an aldehydic proton (H-8').

    • The complex olefinic region between δн 6.0 and 7.5 ppm corresponds to the protons of the conjugated polyene chain. The large coupling constants (~16 Hz) for H-7 and H-8 confirm their trans relationship.

    • The singlets in the upfield region (δн 1.0-2.1 ppm) are assigned to the various methyl groups.

    • The multiplet around δн 4.00 ppm is indicative of a proton attached to a carbon bearing a hydroxyl group (H-3).

    • The remaining multiplets in the upfield region arise from the methylene protons of the β-ionone ring.

  • Analysis of ¹³C NMR Spectrum :

    • The signal at δc 191.2 ppm is unequivocally assigned to the aldehydic carbonyl carbon (C-8').

    • The numerous signals between δc 125 and 140 ppm belong to the sp² carbons of the polyene chain and the β-ionone ring.

    • The signal at δc 65.1 ppm is characteristic of a hydroxyl-bearing carbon (C-3).

    • The upfield signals correspond to the sp³ carbons of the β-ionone ring and the methyl groups.

  • 2D NMR Correlation Analysis :

    • COSY : The COSY spectrum will show correlations between H-2, H-3, and the H-4 protons, confirming the spin system within the β-ionone ring. It will also reveal the coupling network along the polyene chain, connecting adjacent olefinic protons.

    • HSQC : This spectrum provides direct one-bond C-H correlations, allowing for the unambiguous assignment of protonated carbons. For example, the proton at δн 9.45 ppm will correlate with the carbon at δc 191.2 ppm, confirming the C-8'/H-8' assignment.

    • HMBC : This is the key experiment for establishing the overall structure. Key long-range correlations would include:

      • Correlations from the methyl protons (H-16, H-17) to the quaternary carbon C-1 and the other carbons of the β-ionone ring, confirming its structure.

      • Correlations from the polyene chain methyl protons (H-18, H-19, H-20, H-19', H-20') to the adjacent olefinic carbons, allowing for the precise placement of these methyl groups along the chain.

      • A crucial correlation from the aldehydic proton (H-8') to the adjacent carbon C-9' would confirm the end of the polyene chain.

Visualization of Experimental Workflow and Structural Correlations

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Elucidation Isolation Isolation & Purification (e.g., HPLC) Dissolution Dissolution in CDCl3 Isolation->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube H1 1D ¹H NMR NMR_Tube->H1 C13 1D ¹³C NMR NMR_Tube->C13 COSY 2D COSY H1->COSY HSQC 2D HSQC H1->HSQC HMBC 2D HMBC H1->HMBC Initial_Analysis Initial Analysis: Proton & Carbon Environments H1->Initial_Analysis C13->HSQC C13->HMBC C13->Initial_Analysis Spin_Systems Identify Spin Systems COSY->Spin_Systems CH_Correlation Direct C-H Correlation HSQC->CH_Correlation Long_Range Long-Range C-H Correlation HMBC->Long_Range Initial_Analysis->Spin_Systems Spin_Systems->CH_Correlation CH_Correlation->Long_Range Structure Final Structure of β-Citraurin Long_Range->Structure

Caption: Experimental workflow for the structural elucidation of β-citraurin by NMR.

Caption: Key HMBC correlations for confirming the structure of β-citraurin.

Conclusion

NMR spectroscopy provides an indispensable toolkit for the complete and unambiguous structural elucidation of β-citraurin. A systematic approach, beginning with 1D ¹H and ¹³C NMR and progressing to 2D COSY, HSQC, and HMBC experiments, allows for the comprehensive assignment of all proton and carbon signals and the definitive establishment of the molecular framework. The protocols and data interpretation strategies outlined in this application note serve as a robust guide for researchers in natural product chemistry, food science, and related fields, enabling them to confidently characterize β-citraurin and other complex carotenoids. The self-validating nature of combining these different NMR techniques ensures a high degree of confidence in the final determined structure.

References

  • Zechmeister, L., & Tuzson, P. (1936). Pigments of the orange-peel. Berichte der deutschen chemischen Gesellschaft (A and B Series), 69(8), 1878-1884.
  • LaFountain, A. M., et al. (2013). Nuclear magnetic resonance analysis of carotenoids from the burgundy plumage of the Pompadour Cotinga (Xipholena punicea). Archives of Biochemistry and Biophysics, 539(2), 133-141. [Link]

  • Moss, G. P. (1976). Carbon-13 NMR spectra of carotenoids. Pure and Applied Chemistry, 47(2-3), 97-102. [Link]

  • Rodriguez-Amaya, D. B. (2016). Food Carotenoids: Chemistry, Biology and Technology. John Wiley & Sons.
  • Britton, G., Liaaen-Jensen, S., & Pfander, H. (Eds.). (2004). Carotenoids: Handbook. Springer Science & Business Media.
  • PubChem. (n.d.). beta-Citraurin. National Center for Biotechnology Information. Retrieved from [Link]

  • Goodwin, T. W. (Ed.). (2012). Chemistry and biochemistry of plant pigments. Elsevier.
  • Fossen, T., & Andersen, Ø. M. (2006). Spectroscopic techniques applied to flavonoids. In Flavonoids (pp. 37-80). CRC press.

Sources

Application

Application Notes and Protocols: Beta-Citraurin in Cosmetic Formulations

Introduction: The Potential of Beta-Citraurin in Advanced Skincare Beta-citraurin, a C30 apocarotenoid, is a vibrant orange pigment primarily found in the peel of citrus fruits.[1] While its role in imparting a reddish h...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potential of Beta-Citraurin in Advanced Skincare

Beta-citraurin, a C30 apocarotenoid, is a vibrant orange pigment primarily found in the peel of citrus fruits.[1] While its role in imparting a reddish hue to some citrus varieties is well-known, its potential as a bioactive ingredient in cosmetic formulations remains a compelling area of research.[1] As a member of the carotenoid family, beta-citraurin shares structural similarities with well-studied compounds like beta-carotene, suggesting a range of beneficial properties for skin health.[2] Carotenoids are renowned for their potent antioxidant capabilities, which are crucial in mitigating the damaging effects of environmental stressors on the skin.[3][4]

The primary mechanism of action for carotenoids in skincare is their ability to neutralize reactive oxygen species (ROS) generated by exposure to ultraviolet (UV) radiation and pollution.[3] This antioxidant activity helps to protect cellular structures from oxidative damage, a key contributor to premature aging.[3] Furthermore, there is evidence that certain carotenoids can modulate inflammatory responses and influence the expression of matrix metalloproteinases (MMPs), enzymes that degrade collagen and elastin in the skin.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of beta-citraurin in cosmetic formulations. It outlines detailed protocols for the extraction, quantification, formulation, and efficacy testing of this promising bioactive compound. Due to the limited specific research on beta-citraurin's direct effects on skin cells, this guide will leverage the extensive data available for the closely related and well-researched carotenoid, beta-carotene, as a scientifically-backed proxy for biological activity. This approach allows for the development of robust and validatable testing protocols for beta-citraurin.

Physicochemical Properties of Beta-Citraurin

A thorough understanding of beta-citraurin's physical and chemical characteristics is fundamental to its successful formulation and delivery.

PropertyValueSource
CAS Registry Number 650-69-1[5]
Molecular Formula C30H40O2[5]
Molecular Weight 432.64 g/mol [5]
Appearance Thin orange or yellow-colored plates[5]
Melting Point 147°C[5]
Solubility Freely soluble in acetone, ethanol, ether, benzene, and carbon disulfide; Sparingly soluble in petroleum ether.[5]
Absorption Maxima (in Benzene) 497 nm, 467 nm[5]

Part 1: Extraction and Quantification of Beta-Citraurin from Citrus Peel

The primary natural source of beta-citraurin is the peel of oranges and other citrus fruits.[5] The following protocol details a lab-scale method for its extraction and subsequent quantification.

Experimental Workflow: Extraction and Quantification

Extraction_Quantification cluster_extraction Extraction cluster_purification Purification & Quantification Citrus Peel Citrus Peel Homogenization Homogenization Citrus Peel->Homogenization Grind Solvent Extraction Solvent Extraction Homogenization->Solvent Extraction Acetone:Hexane (1:1) Filtration Filtration Solvent Extraction->Filtration Separate solid debris Crude Extract Crude Extract Filtration->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Silica Gel Column Beta-Citraurin Fraction Beta-Citraurin Fraction Column Chromatography->Beta-Citraurin Fraction Elution HPLC Analysis HPLC Analysis Beta-Citraurin Fraction->HPLC Analysis Inject Quantified Beta-Citraurin Quantified Beta-Citraurin HPLC Analysis->Quantified Beta-Citraurin Emulsion_Preparation cluster_phases Phase Preparation cluster_emulsification Emulsification Oil Phase Oil Phase Heating Heating Oil Phase->Heating Aqueous Phase Aqueous Phase Aqueous Phase->Heating Beta-Citraurin Beta-Citraurin Beta-Citraurin->Oil Phase Dissolve Homogenization Homogenization Heating->Homogenization Combine & Mix Cooling Cooling Homogenization->Cooling Final Emulsion Final Emulsion Cooling->Final Emulsion Nrf2_Pathway Oxidative Stress (UV, Pollution) Oxidative Stress (UV, Pollution) Nrf2 Nrf2 Oxidative Stress (UV, Pollution)->Nrf2 Activates Beta-Citraurin Beta-Citraurin Beta-Citraurin->Nrf2 Potentiates Activation ARE Antioxidant Response Element Nrf2->ARE Translocates to Nucleus & Binds Keap1 Keap1 Keap1->Nrf2 Inhibition Antioxidant Enzymes (HO-1, SOD) Antioxidant Enzymes (HO-1, SOD) ARE->Antioxidant Enzymes (HO-1, SOD) Upregulates Expression Antioxidant Enzymes (HO-1, SOD)->Oxidative Stress (UV, Pollution) Neutralizes MAPK_Pathway UV Radiation UV Radiation MAPK Cascade (ERK, JNK, p38) MAPK Cascade (ERK, JNK, p38) UV Radiation->MAPK Cascade (ERK, JNK, p38) Activates Beta-Citraurin Beta-Citraurin Beta-Citraurin->MAPK Cascade (ERK, JNK, p38) Inhibits AP-1 AP-1 MAPK Cascade (ERK, JNK, p38)->AP-1 Activates MMP-1 Expression MMP-1 Expression AP-1->MMP-1 Expression Upregulates Collagen Degradation Collagen Degradation MMP-1 Expression->Collagen Degradation

Sources

Method

"beta-Citraurin as a potential nutraceutical ingredient"

Application Note: -Citraurin as a Potential Nutraceutical Ingredient -Citraurin from Citrus Peels Executive Summary & Scientific Significance -Citraurin (3-hydroxy-8’-apo- -caroten-8’-al) is a C30 apocarotenoid pigment r...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note:


-Citraurin as a Potential Nutraceutical Ingredient 

-Citraurin from Citrus Peels

Executive Summary & Scientific Significance


-Citraurin (3-hydroxy-8’-apo-

-caroten-8’-al) is a C30 apocarotenoid pigment responsible for the intense reddish-orange coloration in the flavedo (peel) of specific citrus cultivars, notably Satsuma mandarin (Citrus unshiu) and Huyou (Citrus changshanensis). Unlike the ubiquitous C40 carotenoids (e.g.,

-carotene, lycopene),

-citraurin is a cleavage product formed by the enzymatic action of Carotenoid Cleavage Dioxygenase 4 (CCD4) on

-cryptoxanthin or zeaxanthin.[1]

Why Focus on


-Citraurin? 
  • Bioavailability Potential: As a shorter-chain apocarotenoid (C30),

    
    -citraurin exhibits distinct polarity and solubility profiles compared to C40 parent carotenoids, potentially offering superior bioavailability and cellular uptake kinetics.
    
  • Emerging Therapeutic Value: Structurally homologous to

    
    -apo-8'-carotenal, it is hypothesized to share potent antioxidant and anti-inflammatory properties, acting as an electrophile that may modulate the Nrf2/Keap1 pathway.
    
  • Sourcing Efficiency: It allows for the valorization of citrus processing waste (peels), aligning with sustainable "green chemistry" extraction practices.

Biosynthesis & Chemical Identity

Understanding the origin of


-citraurin is critical for optimizing extraction yields. It is not constitutively present in all citrus but accumulates during the color-break stage of ripening, strictly regulated by temperature.

Biosynthetic Pathway:


-Cryptoxanthin (C40) 


-Citraurin (C30) +

-Ionone (C10)
  • Critical Factor: Accumulation is favored at cooler temperatures (approx. 15°C).[2] Temperatures

    
     during fruit storage significantly inhibit CCD4b1 expression and 
    
    
    
    -citraurin accumulation.[2]

Protocol A: Extraction & Purification

Objective: Isolate high-purity


-citraurin from Citrus reticulata (Satsuma) or Citrus changshanensis (Huyou) peels.

Expert Insight: Standard carotenoid protocols (pure hexane) often fail to efficiently recover polar apocarotenoids. This protocol uses a ternary solvent system optimized for C30 aldehyde recovery.

Reagents & Materials
  • Source Material: Freeze-dried citrus flavedo (peel), ground to fine powder (<500 µm).

  • Extraction Solvent: Hexane : Ethyl Ether : Isopropyl Alcohol (7:3:1 v/v/v).

  • Saponification: 10% Methanolic KOH.

  • Stationary Phase: Silica gel 60 (0.063–0.200 mm).

Step-by-Step Methodology
  • Pre-Treatment: Weigh 10 g of freeze-dried powder.

    • Note: Avoid heat drying; thermal degradation of apocarotenoids occurs >40°C.

  • Extraction:

    • Add 100 mL of Extraction Solvent to the powder.

    • Sonicate for 15 minutes at 4°C (ice bath) to prevent isomerization.

    • Centrifuge at 4,000

      
       g for 10 min. Collect the colored supernatant.
      
    • Repeat extraction 3x until the residue is colorless.

  • Saponification (Critical Step):

    • Combine supernatants and evaporate to dryness under nitrogen.

    • Resuspend in 20 mL diethyl ether + 20 mL 10% methanolic KOH.

    • Incubate in the dark at Room Temperature (RT) for 1 hour.

    • Why? This removes chlorophylls and hydrolyzes esterified carotenoids, simplifying purification.

  • Partitioning:

    • Transfer to a separatory funnel. Add 50 mL NaCl saturated water.

    • Wash with water 3x to remove alkali. Collect the organic (upper) phase.

    • Dry over anhydrous

      
       and evaporate to dryness.
      
  • Purification (Column Chromatography):

    • Dissolve residue in minimum hexane.

    • Load onto Silica gel column.

    • Elute with Hexane:Acetone gradient (starting 95:5

      
       80:20).
      
    • 
      -Citraurin Fraction:  Typically elutes as a distinct reddish band after 
      
      
      
      -carotene (yellow/orange) and before xanthophylls.

Protocol B: Analytical Characterization (HPLC-DAD-MS)

Objective: Quantify


-citraurin and validate purity.

Expert Insight: A C30 polymeric column is mandatory . C18 columns often fail to resolve


-citraurin from its cis-isomers or structurally similar 

-apo-8'-carotenal.
Instrument Parameters
  • Column: YMC Carotenoid C30 (250

    
     4.6 mm, 5 µm).
    
  • Mobile Phase:

    • A: Methanol:MTBE:Water (81:15:4 v/v/v).

    • B: Methanol:MTBE:Water (6:90:4 v/v/v).

  • Gradient: 0–100% B over 45 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA @ 450 nm (general) and 472 nm (

    
    -citraurin 
    
    
    
    ).
  • MS Settings: APCI (Atmospheric Pressure Chemical Ionization) in positive mode. Look for

    
     at m/z 417.3.
    

Data Interpretation Table:

CompoundRetention Time (approx)

(nm)
Molecular Ion (

)

-Carotene
25-28 min450, 478537

-Cryptoxanthin
18-20 min449, 476553

-Citraurin
12-15 min 452, 472 417

-Apo-8'-carotenal
14-16 min457, 480417

Note:


-citraurin and 

-apo-8'-carotenal are isomers. Retention time confirmation with authentic standards is required.

Functional Validation: Bioactivity Protocols

As direct data on


-citraurin is emerging, these protocols serve as the standard validation pipeline  for researchers to establish its nutraceutical profile, grounded in the known activity of its precursor (

-cryptoxanthin).
Assay 1: Antioxidant Capacity (ORAC)
  • Rationale: Apocarotenoids act as singlet oxygen quenchers.

  • Method:

    • Prepare

      
      -citraurin stock in THF (Tetrahydrofuran).
      
    • Dilute in phosphate buffer (pH 7.4) with 7% randomly methylated

      
      -cyclodextrin (RMCD) to ensure solubility.
      
    • Mix with fluorescein probe (10 nM).

    • Add AAPH (peroxyl radical generator).

    • Measure fluorescence decay (Ex 485nm / Em 520nm) over 60 min.

    • Result: Calculate Trolox Equivalents.

Assay 2: Apoptosis Induction (Cancer Cell Line Model)
  • Target Cells: AGS (Gastric Cancer) or HeLa cells.

  • Rationale: Precursor

    
    -cryptoxanthin induces apoptosis via the p53/Bcl-2 axis. 
    
    
    
    -Citraurin is hypothesized to follow a similar mechanism due to the polyene chain.
  • Protocol:

    • Seed cells (5,000/well) in 96-well plates.

    • Treat with

      
      -citraurin (0.1 – 50 µM) for 24h/48h.
      
    • Viability: MTT or CCK-8 assay.

    • Mechanism Check (Western Blot): Lysate cells and probe for:

      • Bcl-2 (Anti-apoptotic)

        
         Expected Decrease.
        
      • Bax (Pro-apoptotic)

        
         Expected Increase.
        
      • Cleaved Caspase-3

        
         Expected Increase.
        

Visualizing the Workflow & Mechanism

Diagram 1: Extraction & Biosynthetic Logic This diagram connects the biological origin of the molecule to the extraction logic.

G cluster_0 Biosynthesis in Citrus Flavedo (Peel) cluster_1 Extraction Protocol Cryptoxanthin Beta-Cryptoxanthin (C40) CCD4 Enzyme: CCD4b1 (Active at <20°C) Cryptoxanthin->CCD4 Substrate Citraurin Beta-Citraurin (C30) (Red Pigment) CCD4->Citraurin Cleavage Ionone Beta-Ionone (C10) (Volatile Aroma) CCD4->Ionone Solvent Solvent Mix: Hexane:Ether:IPA (7:3:1) Citraurin->Solvent Target Extraction Saponification Saponification (Remove Esters/Chlorophyll) Solvent->Saponification C30Column HPLC Purification (C30 Column) Saponification->C30Column

Caption: Biosynthetic pathway of


-citraurin from 

-cryptoxanthin and the corresponding extraction workflow.

Diagram 2: Hypothesized Mechanism of Action Based on structural homology to bioactive apocarotenoids.

Mechanism cluster_cell Cancer Cell / Inflamed Cell Citraurin Beta-Citraurin (Intracellular) ROS ROS Scavenging (Direct Antioxidant) Citraurin->ROS Quenches Nrf2 Nrf2 Pathway (Activation) Citraurin->Nrf2 Electrophilic Attack? NFkB NF-kB Pathway (Inhibition) Citraurin->NFkB Suppress Apoptosis Apoptosis Induction (Bax High / Bcl-2 Low) NFkB->Apoptosis Downstream Effect

Caption: Hypothesized cellular mechanisms: ROS scavenging and modulation of apoptotic/inflammatory pathways.

Stability & Formulation Challenges

Challenge: Like all carotenoids,


-citraurin is susceptible to oxidation, isomerization (trans 

cis), and photodegradation. Solution:
  • Storage: Store purified extracts at -80°C under Argon.

  • Formulation: Encapsulation in nano-emulsions or liposomes is recommended for nutraceutical delivery.

    • Protocol: Dissolve

      
      -citraurin in corn oil, mix with aqueous phase (Tween 80), and high-pressure homogenize (100 MPa) to create stable micelles.
      

References

  • Ma, G., et al. (2020).

    
    -citraurin in peel of a spontaneous mutant of huyou (Citrus changshanensis) and the effects of storage temperature and ethylene application. National Institutes of Health (NIH).[3] Link
    
  • Rodrigo, M. J., et al. (2013).

    
    -Citraurin from 
    
    
    
    -Cryptoxanthin and Zeaxanthin by Carotenoid Cleavage Dioxygenase4 in the Flavedo of Citrus Fruit. Plant Physiology. Link
  • Farin, D., et al. (1983). The Occurrence of beta-Citraurin and of beta-Apo-8'-Carotenal in the Peels of California Tangerines and Oranges. Phytochemistry.[1][4][5][6] Link

  • Luan, L., et al. (2023). Citrus peel: An essential source of bioactive compounds and nutraceutical constituents. The Pharma Innovation Journal. Link

  • Nishino, H., et al. (2009). Cancer prevention by carotenoids. Archives of Biochemistry and Biophysics. (Reference for general apocarotenoid anti-cancer mechanisms). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Challenges in β-Citraurin Isolation

Welcome to the technical support center for carotenoid research. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the complex process of isolating β-citraurin.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for carotenoid research. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the complex process of isolating β-citraurin. As a C30 apocarotenoid responsible for the vibrant reddish hue in select citrus varieties, β-citraurin presents unique purification challenges due to its inherent instability and the complexity of its natural matrix.[1] This document provides field-proven insights and troubleshooting strategies to navigate these challenges, ensuring the integrity and yield of your isolated product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the isolation of β-citraurin.

Q1: What is β-citraurin, and what makes its isolation challenging?

A1: β-Citraurin is an oxygenated C30 apocarotenoid, biochemically derived from the cleavage of C40 carotenoids like β-cryptoxanthin and zeaxanthin.[1] Its isolation is challenging for several key reasons:

  • Chemical Instability: Like most carotenoids, β-citraurin's polyene structure is highly susceptible to degradation from light, heat, oxygen, and acids.[2][3][4] This necessitates careful handling, including the use of antioxidants and inert atmospheres, throughout the entire process.

  • Complex Source Matrix: It is found in the citrus peel (flavedo) amidst a complex mixture of other carotenoids, chlorophylls, flavonoids, and lipids.[1] Many of these compounds have similar polarities, complicating separation.

  • Esterified Precursors: Its precursors, zeaxanthin and β-cryptoxanthin, often exist as esters of fatty acids.[5][6] These esters must be hydrolyzed (saponified) to yield the free carotenoids before final purification, adding a step where degradation can occur.

  • Limited Sources: Significant accumulation of β-citraurin is specific to certain citrus cultivars and their ripening stage, making proper source selection critical.[1]

Q2: What are the best-known natural sources for isolating β-citraurin?

A2: The most well-documented sources are the flavedos (colored outer peel) of specific citrus varieties that accumulate this pigment during ripening. The Satsuma mandarin cultivar 'Yamashitabeni-wase' has been identified as a variety that predominantly accumulates β-citraurin and serves as an excellent source material.[1][7] Researchers should target fruits at their fully ripe, most colorful stage for maximal yield.

Q3: What general precautions are essential to prevent product degradation?

A3: To maintain the integrity of β-citraurin, the following precautions are non-negotiable:

  • Light Protection: Conduct all procedures under dim, indirect, or yellow/red light.[4] Wrap all glassware and collection tubes in aluminum foil.

  • Oxygen Exclusion: Carotenoids readily oxidize.[2] Purge solvents with nitrogen or argon before use and maintain an inert atmosphere over extracts and fractions whenever possible. The addition of an antioxidant like Butylated Hydroxytoluene (BHT) to extraction solvents is also recommended.[8]

  • Temperature Control: Avoid high temperatures. Extractions should be performed at room temperature or below. If solvent evaporation is necessary, use a rotary evaporator with a water bath set no higher than 40°C.[4] Store all samples, extracts, and the final product at -20°C or, ideally, -80°C.[2]

  • Acid Avoidance: Acids can cause rapid isomerization and degradation.[2] When extracting from plant material, co-extracting plant acids can be neutralized by adding a base like magnesium carbonate to the extraction solvent.[1]

Q4: Is the saponification step always necessary?

A4: Saponification, or alkaline hydrolysis, is a critical step for two primary reasons: 1) to hydrolyze carotenoid esters into their free forms for accurate analysis and purification, and 2) to remove interfering lipids and chlorophylls.[6][9] If your starting material is rich in chlorophylls or if you aim to quantify total free β-citraurin precursors, saponification is essential. However, this step can also lead to carotenoid losses if not performed carefully.[6] For initial qualitative screening or if you are certain your source contains primarily free carotenoids, it may be bypassed, but this is not recommended for achieving a pure final product.

Q5: How can I definitively confirm the identity and purity of my isolated β-citraurin?

A5: A multi-modal approach is required for confident identification:

  • High-Performance Liquid Chromatography (HPLC): Purity is assessed by the presence of a single, sharp peak. Co-chromatography with a known standard (if available) is ideal.

  • UV-Visible Spectrophotometry: The absorption spectrum and maximum absorption wavelength (λmax) are characteristic. In ethanol, β-citraurin exhibits a λmax at approximately 456 nm.[1]

  • Mass Spectrometry (MS): This provides the molecular weight, which is the most definitive confirmation. For β-citraurin, you should observe a molecular ion at a mass-to-charge ratio (m/z) of 433 ([M+H]+) using a soft ionization technique like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS).[1]

Part 2: Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format to help you resolve common experimental hurdles.

Issue 1: Low Extraction Yield

Q: My initial solvent extract is very pale, suggesting a poor yield of total carotenoids. What went wrong?

A: A low initial yield is typically due to inefficient extraction from the plant matrix. Consider the following causes and solutions:

  • Cause 1: Inadequate Sample Preparation. The solvent cannot efficiently penetrate large plant tissue particles.

    • Solution: Ensure your source material (citrus flavedo) is properly prepared. Freeze-drying the tissue makes it brittle and easy to grind into a fine, homogenous powder.[10] This dramatically increases the surface area for solvent interaction.

  • Cause 2: Incorrect Solvent System. The polarity of your solvent may not be optimal for extracting apocarotenoids from the matrix.

    • Solution: A combination of solvents is often most effective. A mixture of a non-polar solvent (like hexane) and more polar solvents (like acetone and ethanol) can efficiently extract a broad range of carotenoids.[1][11] A commonly cited system is hexane:acetone:ethanol (2:1:1, v/v/v) .[1]

  • Cause 3: Insufficient Extraction Time or Repetition. A single extraction pass is rarely sufficient to remove all pigments.

    • Solution: Extract the powdered sample multiple times (at least 3x) with fresh solvent until the plant residue appears colorless.[8] Pool the supernatants from each extraction step.

  • Cause 4: Premature Degradation. The carotenoids may have degraded during extraction.

    • Solution: Re-evaluate your adherence to the general precautions (light, oxygen, heat, acid). Ensure an antioxidant like 0.1% BHT is included in your extraction solvent.[8]

Issue 2: Saponification Problems

Q: After saponification and washing, my carotenoid recovery is extremely low. Where did my product go?

A: Significant product loss during saponification is a frequent and frustrating problem. The likely culprits are chemical degradation or physical loss during workup.

  • Cause 1: Harsh Saponification Conditions. High alkali concentration, excessive heat, or prolonged reaction time can destroy carotenoids.[6]

    • Solution: Employ a gentle saponification protocol. After evaporating the initial extraction solvent, redissolve the pigment residue in a minimal amount of ethanol or methanol and add an equal volume of 10% methanolic KOH. Allow the reaction to proceed at room temperature in the dark, under a nitrogen atmosphere, for 4-6 hours or overnight.[9] Avoid boiling/refluxing unless absolutely necessary and validated for your specific carotenoid.

  • Cause 2: Emulsion Formation and Micelle Entrapment. During the aqueous wash step to remove alkali, soaps formed from the hydrolysis of lipids can create stable emulsions that trap your lipophilic product.[12]

    • Solution: After saponification, add petroleum ether or hexane to the mixture. Then, slowly add an equal volume of 10% sodium sulfate solution (instead of pure water) to break emulsions and partition the carotenoids into the organic layer.[8] Repeat the wash step multiple times until the aqueous layer is neutral. The use of acidified phosphate buffer instead of water for washing has also been shown to improve recovery by disrupting micelles.[12]

  • Cause 3: Oxidation during Workup. Exposing the alkaline mixture to air can accelerate oxidative degradation.

    • Solution: Perform all transfers and washes as quickly as possible, and blanket the separatory funnel with nitrogen if possible.

Issue 3: Poor Separation in Column Chromatography

Q: I'm using a silica gel column, but my colored bands are smeared, co-eluting, or not moving at all. How can I improve this?

A: Poor chromatographic separation is a multi-factorial problem. Let's break down the potential causes.

  • Cause 1: Improper Column Packing. Channels or cracks in the stationary phase lead to uneven solvent flow and band broadening.

    • Solution: Pack your column using a slurry method. Mix your silica gel with the initial, non-polar mobile phase (e.g., hexane) to form a homogenous slurry, then pour it into the column and allow it to settle evenly. Gently tap the column to dislodge air bubbles. Never let the top of the column run dry.

  • Cause 2: Incorrect Stationary/Mobile Phase Combination. The polarity balance between your stationary phase and solvent system is incorrect for the compounds you are trying to separate.

    • Solution:

      • For Silica Gel: Silica is highly polar. Start with a very non-polar mobile phase like 100% hexane to elute non-polar carotenes (like β-carotene).[13] Gradually increase the solvent polarity by adding small percentages of a more polar solvent like ethyl ether or isopropyl alcohol to elute the more polar xanthophylls and apocarotenoids like β-citraurin. A system of hexane:ethyl ether:isopropyl alcohol (7:3:1, v/v/v) has been successfully used.[1]

      • Consider MgO: For separating carotenoids, a stationary phase of Magnesium Oxide (MgO) mixed 1:1 with a filter aid (like Hyflo Supercel) can offer different selectivity than silica.[10]

  • Cause 3: Column Overloading. Applying too much crude extract saturates the stationary phase, exceeding its separation capacity.

    • Solution: Use a proper ratio of sample to stationary phase. As a rule of thumb, use at least 100g of silica for every 1g of crude extract. Concentrate your crude sample into the smallest possible volume before carefully loading it onto the top of the column.

  • Cause 4: Sample Precipitation at the Column Head. The sample may not be fully soluble in the initial mobile phase, causing it to crash out of solution upon loading.

    • Solution: Dissolve the crude extract in a small amount of a slightly more polar solvent (e.g., dichloromethane) that will be miscible with the initial mobile phase. Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully add the powdered silica-adsorbed sample to the top of the packed column.

Issue 4: Product Degradation During Storage

Q: My purified, deep-red β-citraurin sample faded to a pale yellow after a few days at -20°C. How should I store it?

A: This indicates oxidative degradation or isomerization, even at low temperatures. Proper long-term storage is crucial.

  • Solution: The best method for storage is in a solid, crystalline state if possible.[2] If the product is an oil or amorphous solid, dissolve it in a minimal amount of a stable solvent (like hexane or MTBE), place it in an amber glass vial, purge the headspace thoroughly with argon or nitrogen, and seal tightly with a PTFE-lined cap. Store this vial in the dark at -80°C .[4] Storing under an inert atmosphere is the most critical factor to prevent oxidation.

Part 3: Key Protocols & Data

Protocol 1: Extraction & Saponification of β-Citraurin from Citrus Flavedo
  • Sample Preparation: Harvest the flavedo from ripe, brightly colored citrus fruit (e.g., Yamashitabeni-wase). Immediately freeze in liquid nitrogen and lyophilize (freeze-dry) for 72 hours. Grind the dried peel into a fine powder (e.g., using a mortar and pestle with liquid nitrogen). Store the powder at -80°C until use.

  • Extraction:

    • Weigh 10g of the dried flavedo powder into an Erlenmeyer flask wrapped in foil.

    • Add 100 mL of an extraction solvent mixture: Hexane:Acetone:Ethanol (2:1:1, v/v) containing 0.1% (w/v) BHT and 1g of Magnesium Carbonate .[1]

    • Stir the mixture vigorously on a magnetic stir plate for 1 hour at room temperature, protected from light.

    • Filter the mixture through a Büchner funnel to separate the extract from the solid residue.

    • Return the solid residue to the flask and repeat the extraction two more times with fresh solvent.

    • Pool all filtrates.

  • Solvent Partitioning:

    • Transfer the pooled extract to a separatory funnel. Add 100 mL of 10% aqueous sodium sulfate solution.

    • Allow the layers to separate. The upper organic layer contains the pigments. Discard the lower aqueous-acetone layer.

    • Wash the organic layer two more times with the sodium sulfate solution to remove residual polar solvents.

  • Saponification:

    • Dry the washed organic layer over anhydrous sodium sulfate and filter.

    • Evaporate the solvent to dryness using a rotary evaporator (bath temp <40°C).

    • Immediately redissolve the oily residue in 20 mL of ethanol. Add 20 mL of 10% (w/v) potassium hydroxide in methanol.

    • Flush the flask with nitrogen, seal, and let it stand in the dark at room temperature for 6 hours.[9]

  • Post-Saponification Workup:

    • Transfer the saponified mixture to a separatory funnel. Add 50 mL of petroleum ether and 50 mL of 10% sodium sulfate solution.

    • Shake gently to extract the carotenoids into the ether layer. Collect the upper organic layer.

    • Re-extract the aqueous layer twice more with 50 mL portions of petroleum ether.

    • Pool the organic layers and wash them repeatedly with the sodium sulfate solution until the washings are neutral (check with pH paper).

    • Dry the final carotenoid-rich organic phase over anhydrous sodium sulfate, filter, and evaporate to a small volume (~2-3 mL) for column chromatography.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel 60 (70-230 mesh) in 100% hexane. Pour the slurry into a glass chromatography column (e.g., 2 cm diameter x 50 cm length), creating a packed bed of about 40 cm.[1] Add a thin layer of sand on top to protect the silica bed.

  • Loading: Pre-elute the column with 100% hexane. Carefully load the concentrated extract from Protocol 1 onto the top of the column.

  • Elution:

    • Begin eluting with 100% hexane. This will remove non-polar compounds like β-carotene (typically a fast-moving yellow-orange band).

    • Prepare a series of increasingly polar mobile phases. Collect fractions and monitor their color. The red-orange band corresponding to β-citraurin will elute with a more polar solvent system. A good system to try after the initial non-polar compounds have eluted is Hexane:Ethyl Ether:Isopropyl Alcohol (7:3:1, v/v/v) .[1]

    • Monitor the separation of bands visually. Collect the distinct red pigment fraction.

  • Analysis: Check the purity of the collected fractions using Thin Layer Chromatography (TLC). Evaporate the solvent from the purest fractions to obtain the final product.

Data Presentation Tables

Table 1: Solvent Systems for Carotenoid Separation

StageStationary PhasePurposeTypical Mobile Phase SystemReference
ExtractionN/AExtract total carotenoids from matrixHexane:Acetone:Ethanol (2:1:1, v/v) + 0.1% BHT[1]
Column ChromatographySilica Gel 60Separate carotenes from xanthophyllsStart with 100% Hexane, then increase polarity[13]
Column ChromatographySilica Gel 60Elute β-citraurinHexane:Ethyl Ether:Isopropyl Alcohol (7:3:1, v/v/v)[1]
HPLC AnalysisYMC Carotenoid S-5High-resolution separation & analysisGradient: 80% Water/20% Methanol -> 100% Methanol[1]

Table 2: Key Analytical Parameters for β-Citraurin Identification

Analytical MethodParameterExpected Value/ResultReference
UV-Visible Spectroscopyλmax (in Ethanol)456 nm[1]
Mass SpectrometryMolecular Ion ([M+H]+)m/z 433[1]
HPLC (YMC Carotenoid S-5)Retention Time~24 min (under conditions specified in ref)[1]
Chemical Formula-C30H40O2[14]

Part 4: Visualization of Workflows

Diagram 1: Overall Workflow for β-Citraurin Isolation

workflow cluster_prep Sample Preparation cluster_extract Extraction & Saponification cluster_purify Purification & Analysis cluster_final Final Product start Citrus Flavedo Source (e.g., 'Yamashitabeni-wase') freeze_dry Freeze-Drying & Grinding start->freeze_dry extraction Solvent Extraction (Hexane/Acetone/Ethanol + BHT) freeze_dry->extraction sapon Saponification (Methanolic KOH) extraction->sapon workup Partition & Wash (Petroleum Ether) sapon->workup occ Silica Gel Column Chromatography workup->occ hplc Preparative HPLC (Optional) occ->hplc analysis Analysis (UV-Vis, MS, HPLC) hplc->analysis product Pure β-Citraurin analysis->product

Caption: Workflow from citrus source to pure β-citraurin.

Diagram 2: Troubleshooting Poor Column Chromatography Separation

troubleshoot start Problem: Poor Separation on Column q1 Are bands smeared or tailing? start->q1 q2 Are all bands eluting too fast? start->q2 q3 Are bands not moving at all? start->q3 a1 Likely Cause: - Poor column packing - Column overloading Solution: - Repack column (slurry) - Reduce sample load q1->a1 Yes a2 Likely Cause: - Mobile phase is too polar Solution: - Decrease polarity (e.g., reduce % ethyl ether) q2->a2 Yes a3 Likely Cause: - Mobile phase is not polar enough - Sample precipitated on column Solution: - Gradually increase polarity - Check sample solubility q3->a3 Yes

Caption: Decision tree for column chromatography issues.

References

  • Kato, M., Ikoma, Y., Matsumoto, H., Sugiura, M., Hyodo, H., & Yano, M. (2006). Enzymatic Formation of β-Citraurin from β-Cryptoxanthin and Zeaxanthin by Carotenoid Cleavage Dioxygenase4 in the Flavedo of Citrus Fruit. Plant Physiology, 141(4), 1472-1481. [Link]

  • Othman, Z., Mohd Ishak, N. S., & Mohd Yusof, Y. A. (2017). Isolation and Purification of β-Carotene from Morinda citrifolia as HPLC Standard and Active Pharmaceutical Ingredient. Journal of Pharmacy and Nutrition Sciences, 7(3), 95-101. [Link]

  • Waters Corporation. (n.d.). Qualitative and Quantitative Analysis of Beta-Carotene Using UPC2. Retrieved from [Link]

  • Socaciu, C. (2016). Methods of Analysis (Extraction, Separation, Identification and Quantification) of Carotenoids from Natural Products. ResearchGate. [Link]

  • Ghahari, S., Nematzadeh, G. A., & Abdi, G. (2021). Isolation, Purification and Identification of β-carotene from Azolla Pinnata R. Br. as a New Carotenoid Wealthy Source. International Journal of New Chemistry, 8(3), 265-276. [Link]

  • Eastern Kentucky University. (2022, October 5). β-Carotene Extraction from Spinach (#7) [Video]. YouTube. [Link]

  • Ma, T., Zhou, Y., Li, X., & Liu, C. (2024). Improvement of Carotenoids' Production by Increasing the Activity of Beta-Carotene Ketolase with Different Strategies. MDPI. [Link]

  • ResearchGate. (n.d.). Isolation and identification of b -citraurin from the flavedo of Yamashitabeni-wase. [Link]

  • Wahid, Z., Frank, D. C., & Purbaji, A. (2022). A Modified Extraction and Saponification Method for the Determination of Carotenoids in the Fruit of Capsicum annuum. MDPI. [Link]

  • Delgado-Vargas, F., & Paredes-López, O. (2009). Improving Xanthophyll Extraction from Marigold Flower Using Cellulolytic Enzymes. Biotechnology Progress, 15(6), 1205-1209. [Link]

  • Ordóñez-Gómez, A. M., González-Valle, M. R., & de la Rosa-García, S. C. (2023). Green Solvents: Emerging Alternatives for Carotenoid Extraction from Fruit and Vegetable By-Products. PMC. [Link]

  • de Alencar, M. V. O. B., de Oliveira, A. C. S., & de Castro, R. J. S. (2023). Potential Challenges of the Extraction of Carotenoids and Fatty Acids from Pequi (Caryocar brasiliense) Oil. PMC. [Link]

  • de Alencar, M. V. O. B., de Oliveira, A. C. S., & de Castro, R. J. S. (2023). Potential Challenges of the Extraction of Carotenoids and Fatty Acids from Pequi (Caryocar brasiliense) Oil. MDPI. [Link]

  • Shimadzu Corporation. (n.d.). Saponification. Retrieved from [Link]

  • Ligor, M., & Buszewski, B. (2020). Kinetic Study of Encapsulated β-Carotene Degradation in Dried Systems: A Review. MDPI. [Link]

  • Al-Farga, A., & Al-Ansari, M. (2022). Isolation and Identification of Beta-Carotene from Carrots. Scientific Research Publishing. [Link]

  • The Good Scents Company. (n.d.). beta-citraurin. Retrieved from [Link]

  • Ordóñez-Gómez, A. M., González-Valle, M. R., & de la Rosa-García, S. C. (2023). Green Solvents for Carotenoid Extraction. Encyclopedia.pub. [Link]

  • Kopec, R. E., & Failla, M. L. (2018). Analytical tools for the analysis of β-carotene and its degradation products. PubMed Central. [Link]

  • FooDB. (2019). Showing Compound beta-Citraurin (FDB013720). Retrieved from [Link]

  • Mercadante, A. Z., & Rodriguez-Amaya, D. B. (1998). A simple, reliable, and gentle saponification method for the quantitative determination of carotenoids in green vegetables. Journal of Agricultural and Food Chemistry, 46(10), 4102-4106. [Link]

  • Kato, M., Ikoma, Y., Matsumoto, H., Sugiura, M., Hyodo, H., & Yano, M. (2006). Enzymatic formation of β-citraurin from β-cryptoxanthin and Zeaxanthin by carotenoid cleavage dioxygenase4 in the flavedo of citrus fruit. PubMed. [Link]

  • Ashton, J., & Unthank, M. (2025). An optimal saponification and extraction method to determine carotenoids in avocado. Food Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

"comparative gene expression of CCD4 in high and low beta-Citraurin citrus"

Comparative Guide: CitCCD4 Expression Profiling in High vs. Low -Citraurin Citrus Cultivars Content Type: Technical Comparison & Protocol Guide Estimated Read Time: 12 Minutes Primary Focus: Gene Expression Analysis (RT-...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: CitCCD4 Expression Profiling in High vs. Low -Citraurin Citrus Cultivars

Content Type: Technical Comparison & Protocol Guide Estimated Read Time: 12 Minutes Primary Focus: Gene Expression Analysis (RT-qPCR) & Metabolic Correlation

Executive Summary: The "Red" Citrus Phenomenon

In the citrus industry, the accumulation of ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


-citraurin  (a C30 apocarotenoid) is the primary determinant of the intense reddish-orange pigmentation seen in specific cultivars like Citrus unshiu (cv.[1] 'Yamashitabeni-wase') and Citrus changshanensis (Red-peeled Huyou).

Unlike standard orange varieties which accumulate


-cryptoxanthin and zeaxanthin, high 

-citraurin accumulators possess a specific transcriptional upregulation of the Carotenoid Cleavage Dioxygenase 4 (CitCCD4) gene (specifically the CitCCD4b isoform in many contexts). This enzyme cleaves the C40 carotenoid backbone at the 7,8 or 7',8' positions.[1][2]

This guide compares the molecular profiles of high vs. low accumulators and provides a validated workflow for quantifying CitCCD4 expression, a critical marker for breeding and metabolic engineering.

Mechanistic Insight: The Cleavage Pathway

To understand the expression data, one must first visualize the substrate-product relationship. CitCCD4 does not synthesize carotenoids from scratch; it modifies existing pools of xanthophylls.

BetaCitraurinPathway cluster_substrates Substrates (C40 Xanthophylls) BC Beta-Cryptoxanthin (Orange) CCD4 CitCCD4 / CitCCD4b (Cleavage Enzyme) BC->CCD4 7,8 cleavage Zeax Zeaxanthin (Orange) Zeax->CCD4 7,8 cleavage Citraurin Beta-Citraurin (C30 Apocarotenoid) (Reddish-Orange) CCD4->Citraurin Main Product C10 C10 Volatiles (Citraurin-related aldehyde) CCD4->C10 By-product

Figure 1: The biosynthetic mechanism. CitCCD4 acts as the "molecular scissors" converting orange C40 xanthophylls into the red C30


-citraurin. In low-accumulators, this step is the bottleneck.

Comparative Analysis: High vs. Low Accumulators

The following table synthesizes data from key transcriptomic studies (Ma et al., 2013; Zheng et al., 2019) to illustrate the magnitude of difference required for the "Red" phenotype.

FeatureHigh Accumulator (e.g., 'Yamashitabeni-wase')Low Accumulator (e.g., 'Miyagawa-wase')Biological Implication
Phenotype Deep Reddish-Orange PeelStandard Orange PeelVisual marketability trait.

-Citraurin Level
High (>15 µg/g FW)Undetectable / TraceDirect correlation with color.
Substrate Pool Lower Zeaxanthin/

-Cryptoxanthin
Higher Zeaxanthin/

-Cryptoxanthin
Substrates are consumed to make

-citraurin in high accumulators.
CitCCD4 Expression ~10-50x Fold Increase (vs. basal)Basal / NegligibleTranscriptional activation is the "On-Switch."
Peak Expression Breaker Stage (Oct-Nov)Flatline (No peak)Developmental timing is critical for sampling.
Response to Ethylene Strong UpregulationMinimal/No ResponseSuggests differential promoter sensitivity.
Key Insight for Researchers

When designing experiments, do not sample green fruit. The divergence in CitCCD4 expression typically occurs at the "color break" stage. Sampling too early will result in false negatives (no difference between varieties).

Experimental Workflow: Validated Protocol

To accurately compare these varieties, a rigorous RT-qPCR workflow is required. The high polysaccharide content in citrus flavedo (peel) makes RNA extraction the most common failure point.

ExperimentalWorkflow cluster_sample 1. Sampling cluster_rna 2. Extraction cluster_pcr 3. Quantification Fruit Fruit Harvest (Breaker Stage) Peel Flavedo Separation (Liquid N2) Fruit->Peel Extract RNA Extraction (CTAB-based) Peel->Extract QC QC: A260/280 & Gel Electrophoresis Extract->QC cDNA cDNA Synthesis (Oligo dT) QC->cDNA qPCR RT-qPCR (Target: CitCCD4b) cDNA->qPCR

Figure 2: Step-by-step experimental workflow. Note the emphasis on flavedo separation; including the albedo (white pith) dilutes the RNA signal.

Detailed Protocol Methodology
Step 1: Tissue Sampling (The "Flavedo" Rule)
  • Objective: Isolate the tissue where CitCCD4 is active.

  • Method: Use a scalpel to shave off the flavedo (colored outer layer), avoiding the albedo (white spongy layer). CitCCD4 expression is tissue-specific to the flavedo.

  • Preservation: Snap-freeze immediately in liquid nitrogen.

Step 2: RNA Extraction (The Polysaccharide Challenge)

Citrus peel is rich in pectin and secondary metabolites that inhibit PCR.

  • Recommended Method: Modified CTAB (Cetyltrimethylammonium bromide) method or kits specifically designed for "Difficult Plant Tissues" (e.g., containing PVP to bind phenolics).

  • Validation: Ensure A260/A230 ratio is > 2.0. Low ratios indicate polysaccharide contamination.

Step 3: Primer Design (The Specificity Trap)

Citrus genomes contain multiple CCD genes (CCD1, CCD4a, CCD4b, NCEDs).

  • Target: CitCCD4 (specifically the allele associated with

    
    -citraurin, often denoted as CitCCD4b in C. sinensis or simply CitCCD4 in C. unshiu studies).
    
  • Strategy: Design primers spanning an exon-exon junction to avoid genomic DNA amplification.

  • Reference Gene: CitActin or CitEF1

    
     are standard stable references for citrus fruit development.
    

Representative Primer Sequences (Based on Ma et al., 2013):

  • CitCCD4 Forward: 5'-ATG TCC ACC GGT GGA AAA-3'

  • CitCCD4 Reverse: 5'-TGC TGT TCT TGT CCT TCC AT-3'

  • Note: Always validate primers via BLAST against the specific citrus genome assembly you are working with.

Step 4: Data Calculation

Use the


 method.
  • Normalize CitCCD4 Ct to Actin Ct (

    
    ).
    
  • Calibrate High Accumulator

    
     against Low Accumulator 
    
    
    
    (
    
    
    ).
  • Expect fold changes >10 in red varieties.

Troubleshooting & Quality Control

IssueProbable CauseSolution
Low RNA Yield Pectin interferenceIncrease CTAB buffer volume; use Lithium Chloride precipitation.
No Difference in Expression Wrong sampling timeEnsure fruit is at "Breaker" or "Mature" stage. Green fruit shows basal expression in both.
High Variability Reference gene instabilityValidate Actin vs. Ubiquitin. Expression of references can drift during senescence.
gDNA Contamination Ineffective DNaseUse on-column DNase digestion during extraction.

References

  • Ma, G., Zhang, L., Matsuta, A., et al. (2013).

    
    -Citraurin from 
    
    
    
    -Cryptoxanthin and Zeaxanthin by Carotenoid Cleavage Dioxygenase4 in the Flavedo of Citrus Fruit."[2] Plant Physiology, 163(2), 682–695.[2]
  • Zheng, X., Zhu, K., Sun, Q., et al. (2019).

    
    -citraurin in peel of a spontaneous mutant of huyou (Citrus changshanensis) and the effects of storage temperature and ethylene application." Food Chemistry, 309, 125705.
    [3]
    
  • Rodrigo, M.J., Alquézar, B., & Zacarías, L. (2013). "Cloning and characterization of two 9-cis-epoxycarotenoid dioxygenase genes, differentially regulated during fruit maturation and under stress conditions, from orange fruit." Journal of Experimental Botany, 57(3), 633–643. (Context on CCD family specificity).

  • Kato, M. (2012). "Mechanism of carotenoid accumulation in citrus fruit." Journal of the Japanese Society for Horticultural Science, 81(3), 219-233.

Sources

Comparative

"beta-Citraurin as a distinguishing marker between mandarin and orange"

Executive Summary In the chemotaxonomy of Citrus species, the distinction between Mandarins (Citrus reticulata) and Sweet Oranges (Citrus sinensis) is frequently complicated by hybridization. However, the apocarotenoid -...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the chemotaxonomy of Citrus species, the distinction between Mandarins (Citrus reticulata) and Sweet Oranges (Citrus sinensis) is frequently complicated by hybridization. However, the


 apocarotenoid 

-citraurin
serves as a high-fidelity binary marker.

While both species accumulate downstream carotenoids,


-citraurin is the primary pigment responsible for the reddish-orange hue of mandarins , yet it is virtually absent or present only in trace quantities in sweet oranges. This guide delineates the biosynthetic causality (the CitCCD4 gene switch), provides a comparative profile, and details a self-validating HPLC-MS/MS protocol for using 

-citraurin as a distinguishing marker in adulteration detection and breeding programs.

The Biosynthetic Divergence: The CitCCD4 Switch

To understand why


-citraurin works as a marker, one must look upstream at the carotenoid cleavage dioxygenase (CCD) pathway.

In Citrus, the upstream pathway produces


 carotenoids (like 

-cryptoxanthin and zeaxanthin). The critical divergence point is the enzymatic cleavage of these

precursors at the 7,8 or 7',8' double bonds.
  • In Mandarins (Satsuma, Clementine): The gene

    
      is highly expressed in the flavedo (peel) during ripening. The resulting enzyme cleaves 
    
    
    
    -cryptoxanthin to produce
    
    
    -citraurin (
    
    
    ) and
    
    
    -ionone (
    
    
    volatile).
  • In Sweet Oranges (Navel, Valencia): The expression of

    
     is transcriptionally repressed or absent. Consequently, the pathway "stalls" at the 
    
    
    
    stage, accumulating violaxanthin and
    
    
    -cryptoxanthin instead of converting them to
    
    
    -citraurin.
Visualization: The Carotenoid Cleavage Pathway

The following diagram illustrates the enzymatic bottleneck that differentiates the two species.

CarotenoidPathway Lycopene Lycopene (C40) BCarotene beta-Carotene (C40) Lycopene->BCarotene BCryptoxanthin beta-Cryptoxanthin (C40) (Precursor) BCarotene->BCryptoxanthin Zeaxanthin Zeaxanthin (C40) BCryptoxanthin->Zeaxanthin CCD4 CitCCD4 Enzyme (High in Mandarin / Low in Orange) BCryptoxanthin->CCD4 Cleavage (7,8) Zeaxanthin->CCD4 Cleavage (7,8) Violaxanthin Violaxanthin (C40) (Yellow/Orange) Zeaxanthin->Violaxanthin Major Flux in ORANGE BCitraurin beta-Citraurin (C30) (RED PIGMENT) CCD4->BCitraurin Major Flux in MANDARIN

Figure 1: The biosynthetic bifurcation. Mandarins activate CitCCD4 to produce


-citraurin; Oranges favor the Violaxanthin branch.

Comparative Marker Analysis

The following data consolidates chemotaxonomic profiling of flavedo extracts. Note that while juice (pulp) contains carotenoids, the flavedo provides the most robust signal-to-noise ratio for this marker.

FeatureMandarin (C. reticulata)Sweet Orange (C. sinensis)Analytical Significance
Primary Marker ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-Citraurin
Violaxanthin / Lutein Binary differentiator.

-Citraurin Content
High (>12% of total carotenoids)Trace / Undetectable (<1%)High dynamic range allows for detection of mandarin adulteration in orange products.
Precursor Status

-Cryptoxanthin is rapidly cleaved.

-Cryptoxanthin accumulates.[1][2][3][4]
Ratio of Citraurin/Cryptoxanthin is a secondary metric.
Visual Phenotype Deep Red-OrangeYellow-OrangeCorrelation between color index (a/b) and

-citraurin conc.
Gene Expression

Up-regulated (Ripening)

Down-regulated
Genetic validation matches chemical profile.

Critical Insight: In "red" orange varieties like the Cara Cara, the redness is due to Lycopene , not


-citraurin. Therefore, 

-citraurin remains valid even when distinguishing red-fleshed oranges from mandarins.

Experimental Protocol: Quantification of -Citraurin

Objective: Isolate and quantify


-citraurin while preventing isomerization (E- to Z- shift) induced by fruit acids.
A. Sample Preparation (Saponification-Free Method)

Saponification is often used to remove esters, but mild extraction is preferred to preserve native profiles for initial screening.

  • Tissue Prep: Lyophilize (freeze-dry) flavedo tissue to remove water interference. Grind to fine powder.

  • Neutralization: Mix 500 mg powder with 50 mg Magnesium Carbonate (

    
    )  or Calcium Carbonate.
    
    • Why? Citrus acids catalyze rearrangement of epoxy-carotenoids and isomerization.[5] Neutralization is critical for integrity.

  • Extraction:

    • Solvent: Methanol:Acetone:Hexane (1:1:1 v/v/v) containing 0.1% BHT (butylated hydroxytoluene).

    • Why BHT? Prevents oxidative degradation during sonication.

  • Partition: Add water and diethyl ether. Centrifuge (4000g, 5 min). Collect the upper organic phase.

  • Concentration: Evaporate to dryness under

    
     stream. Re-dissolve in MTBE (Methyl tert-butyl ether) / Methanol (1:1) for injection.
    
B. LC-MS/MS Analytical Conditions

While HPLC-DAD (450 nm) is sufficient for rough quantification, LC-MS provides definitive identification required for regulatory environments.

  • Column:

    
     Carotenoid Column (e.g., YMC Carotenoid, 3µm, 250 x 4.6mm).
    
    • Note:

      
       columns often fail to resolve polar apocarotenoids from xanthophylls effectively.
      
  • Mobile Phase:

    • A: Methanol/Water (96:4) + 10mM Ammonium Acetate.

    • B: MTBE (100%).

  • Gradient: 0-100% B over 30 minutes.

  • MS Settings (APC-Positive Mode):

    • Target Ion:

      
      -Citraurin displays a protonated molecule 
      
      
      
      at m/z 433.3 .
    • Confirmation: Look for fragment at m/z 391 (loss of ketene) or m/z 375 (loss of water).

C. Analytical Workflow Diagram

Workflow Sample Lyophilized Flavedo Extract Extraction (MeOH:Acetone:Hexane) + MgCO3 (Neutralize) Sample->Extract Partition Partition (Ether/Water) Extract->Partition Dry Dry under N2 Partition->Dry Analysis LC-MS/MS (C30 Column) Dry->Analysis Decision Detect m/z 433? Analysis->Decision Mandarin Positive (>10 mg/kg) Ident: Mandarin Decision->Mandarin Yes Orange Negative/Trace Ident: Sweet Orange Decision->Orange No

Figure 2: Analytical decision tree for species identification using beta-citraurin.

References

  • Ma, G., Zhang, L., Matsuta, A., et al. (2013). Enzymatic Formation of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Citraurin from 
    
    
    
    -Cryptoxanthin and Zeaxanthin by Carotenoid Cleavage Dioxygenase4 in the Flavedo of Citrus Fruit.[1] Plant Physiology. [Link]
  • Rodrigo, M. J., Alquézar, B., Alós, E., et al. (2013). A novel carotenoid cleavage activity involved in the biosynthesis of Citrus fruit-specific apocarotenoid pigments.[1][2][4] Journal of Experimental Botany. [Link]

  • Lado, J., Rodrigo, M. J., & Zacarías, L. (2019). Light Regulation of Carotenoid Biosynthesis in the Peel of Mandarin and Sweet Orange Fruits.[4] Frontiers in Plant Science. [Link]

  • Meléndez-Martínez, A. J., et al. (2007). Carotenoid pigments in orange juices and concentrates.[2][3][5][6][7][8] Journal of Agricultural and Food Chemistry. [Link]

Sources

Validation

A Comparative Analysis of Beta-Citraurin and Lycopene Stability: A Guide for Researchers

In the realm of carotenoid research and its application in pharmaceuticals, nutraceuticals, and food science, understanding the stability of these vibrant pigments is paramount to ensuring product efficacy and shelf-life...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of carotenoid research and its application in pharmaceuticals, nutraceuticals, and food science, understanding the stability of these vibrant pigments is paramount to ensuring product efficacy and shelf-life. This guide provides an in-depth comparative analysis of the stability of two key carotenoids: beta-Citraurin, a less-studied apocarotenoid xanthophyll, and lycopene, a widely researched carotene. While direct comparative stability studies between these two specific molecules are scarce in publicly available literature, this guide will leverage established principles of carotenoid chemistry, structural differences, and existing data on their respective classes (xanthophylls vs. carotenes) to provide a robust comparative framework.

Introduction to Beta-Citraurin and Lycopene: A Structural Overview

At the heart of their differing stabilities lies their distinct molecular architecture. Both are tetraterpenoids, characterized by a long chain of conjugated double bonds which is responsible for their color and antioxidant properties. However, key differences in their end groups and the presence of oxygen dictate their chemical reactivity.

Lycopene is a C40 acyclic carotene, meaning it is a pure hydrocarbon with no oxygen atoms.[1] Its structure consists of a long, straight polyene chain with 11 conjugated double bonds, making it highly susceptible to oxidation.[2]

Beta-Citraurin is a C30 apocarotenoid, specifically a xanthophyll.[3] This signifies two crucial distinctions: it is a degradation product of a larger carotenoid (in this case, likely β-cryptoxanthin or zeaxanthin) and it contains oxygen in the form of a hydroxyl group and an aldehyde group.[3] The presence of these oxygen-containing functional groups significantly influences its polarity and reactivity.

The Battle for Stability: Key Factors Influencing Degradation

The degradation of carotenoids is primarily driven by three environmental factors: heat, light, and oxygen. The extent to which beta-Citraurin and lycopene can withstand these stressors is a direct consequence of their molecular structures.

Thermal Stability

Heat can induce both isomerization (changes in the spatial arrangement of the molecule) and oxidative degradation of carotenoids.

  • Lycopene: Studies have shown that lycopene degradation in tomato products generally follows first-order kinetics, with the rate of degradation increasing with temperature.[4][5] While relatively stable at temperatures below 100°C for short durations, prolonged exposure leads to significant losses.[6] The activation energies for lycopene degradation in tomato peel have been reported to be around 18.27 kJ/mol.[7]

  • Beta-Citraurin (as a Xanthophyll): Direct kinetic data for beta-Citraurin is limited. However, research on xanthophylls, in general, suggests they can be more sensitive to thermal degradation than carotenes.[8] The hydroxyl group in xanthophylls can increase their susceptibility to dehydration and subsequent degradation at elevated temperatures. The degradation of xanthophylls in blood orange juice has also been shown to follow first-order kinetics.[9]

Inference: Based on general trends, lycopene, being a non-polar carotene, is predicted to exhibit slightly higher thermal stability compared to the more polar, oxygenated structure of beta-Citraurin. The hydroxyl and aldehyde groups on beta-Citraurin may act as initiation sites for thermal degradation.

Photostability

Exposure to light, particularly in the UV and blue regions of the spectrum, can lead to photo-oxidation and isomerization of carotenoids.

  • Lycopene: Light is a significant factor in lycopene degradation.[8] Exposure to light can induce the formation of various cis-isomers and ultimately lead to cleavage of the polyene chain.[6] The presence of light significantly accelerates its degradation compared to storage in the dark.[8]

  • Beta-Citraurin (as a Xanthophyll): Xanthophylls are known to be susceptible to photo-oxidative degradation.[10] In fact, their degradation can lead to the formation of potent photosensitizers, which can further accelerate damage.[10] The xanthophyll cycle in plants is a protective mechanism against high light stress, highlighting their inherent reactivity with light energy.[7]

Inference: Both molecules are susceptible to photodegradation. However, the presence of the aldehyde group in beta-Citraurin could make it particularly prone to photochemical reactions, including Norrish type I and type II cleavage, potentially leading to a more complex array of degradation products.

Oxidative Stability

The long conjugated system of double bonds in carotenoids makes them excellent antioxidants but also highly prone to oxidation in the presence of oxygen, free radicals, and metal ions.

  • Lycopene: The acyclic nature and 11 conjugated double bonds of lycopene make it a potent scavenger of singlet oxygen and other reactive oxygen species (ROS).[11] However, this reactivity also means it is readily oxidized, leading to a loss of color and biological activity.[7] The oxidation of lycopene can result in a variety of smaller molecules, including apo-lycopenals.[12]

  • Beta-Citraurin (as an Apocarotenoid and Xanthophyll): As an apocarotenoid, beta-Citraurin is itself a product of oxidative cleavage.[4] The presence of the aldehyde group makes it susceptible to further oxidation to a carboxylic acid. The hydroxyl group can also participate in radical scavenging reactions. While xanthophylls are effective antioxidants, their degradation products can sometimes act as pro-oxidants.[10]

Inference: Lycopene's purely hydrocarbon structure makes it a prime target for initial oxidative attack. Beta-Citraurin, already in a partially oxidized state, will have different and potentially more complex oxidative degradation pathways. The antioxidant capacity of beta-Citraurin relative to lycopene is not well-established and would be a valuable area for future research.

Comparative Stability Summary

ParameterLycopeneBeta-CitraurinRationale for Comparison
Chemical Class CaroteneXanthophyll (Apocarotenoid)The presence of oxygen in xanthophylls generally increases polarity and can influence reactivity.
Thermal Stability Moderately Stable; degradation accelerates above 100°C.[6]Predicted to be less stable.The hydroxyl and aldehyde groups in beta-Citraurin may lower the activation energy for thermal degradation.
Photostability Susceptible to photo-oxidation and isomerization.[8]Susceptible to photo-oxidation; degradation products may act as photosensitizers.[10]The aldehyde functional group in beta-Citraurin may introduce additional photochemical degradation pathways.
Oxidative Stability Highly reactive with oxygen and free radicals.[11]Susceptible to further oxidation at the aldehyde and hydroxyl groups.As an apocarotenoid, it is already a product of oxidation and may follow different subsequent degradation routes.

Experimental Protocols for Comparative Stability Assessment

To facilitate direct comparison, the following detailed protocols are provided. These are designed to be adaptable for a comparative study of beta-Citraurin and lycopene.

General Sample Preparation
  • Standard Solutions: Prepare stock solutions of beta-Citraurin and lycopene of known concentration in a suitable solvent. Given their differing polarities, a solvent system such as a mixture of tetrahydrofuran (THF) and an antioxidant like butylated hydroxytoluene (BHT) is recommended to ensure solubility and minimize initial degradation.[1]

  • Working Solutions: Dilute the stock solutions to the desired concentration for the stability studies. All handling of carotenoid solutions should be performed under subdued, non-UV light (e.g., yellow or red light) to prevent premature degradation.[1]

Protocol for Thermal Stability Study

This protocol is designed to assess the degradation of beta-Citraurin and lycopene at elevated temperatures.

  • Sample Aliquoting: Aliquot equal volumes of the working solutions of beta-Citraurin and lycopene into multiple amber glass vials.

  • Control Samples: Prepare a set of control samples for each carotenoid to be stored at a low temperature (e.g., -20°C) in the dark for the duration of the experiment.

  • Incubation: Place the experimental vials in a temperature-controlled oven or water bath at the desired temperatures (e.g., 50°C, 70°C, 90°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial for each carotenoid from each temperature condition.

  • Quenching: Immediately cool the removed vials in an ice bath to stop any further degradation.

  • Analysis: Analyze the samples immediately using HPLC to determine the remaining concentration of the parent carotenoid.

Data Analysis: Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) for each temperature. The Arrhenius equation can then be used to calculate the activation energy (Ea) of degradation.

Experimental Workflow for Thermal Stability Study

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis & Data Processing prep Prepare Stock & Working Solutions (beta-Citraurin & Lycopene) aliquot Aliquot into Amber Vials prep->aliquot incubate Incubate at Various Temperatures (e.g., 50°C, 70°C, 90°C) aliquot->incubate sample Sample at Time Intervals (e.g., 0, 1, 2, 4, 8, 24h) incubate->sample quench Quench Reaction on Ice sample->quench hplc HPLC Analysis for Concentration quench->hplc kinetics Determine Degradation Rate (k) hplc->kinetics arrhenius Calculate Activation Energy (Ea) kinetics->arrhenius Photostability_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis prep Prepare Working Solutions (beta-Citraurin & Lycopene) aliquot Place in Quartz Cuvettes prep->aliquot expose Expose to Controlled Light Source aliquot->expose sample Sample at Time Intervals expose->sample control Dark Control (Wrapped in Foil) control->sample hplc HPLC Analysis for Concentration sample->hplc kinetics Determine Photodegradation Kinetics hplc->kinetics

Caption: Workflow for conducting a photostability study of carotenoids.

HPLC Method for Quantification

A robust HPLC method is crucial for accurate quantification. The following is a general method that can be optimized for the simultaneous analysis of beta-Citraurin and lycopene.

  • Column: A C30 reverse-phase column is highly recommended for carotenoid analysis as it provides excellent resolution for isomers. [8]* Mobile Phase: A gradient elution is often necessary to separate the more polar beta-Citraurin from the non-polar lycopene. A common mobile phase system consists of a gradient of methanol/methyl-tert-butyl ether (MTBE). [8]* Detector: A photodiode array (PDA) detector is essential for identifying and quantifying carotenoids based on their characteristic absorption spectra.

  • Injection Volume: Typically 10-20 µL.

  • Column Temperature: Maintained at a controlled temperature, for example, 25°C.

Degradation Pathways: A Mechanistic Insight

Understanding the degradation pathways provides a deeper insight into the stability differences.

Lycopene Degradation Pathway

Lycopene degradation primarily proceeds through isomerization and oxidation.

  • Isomerization: The all-trans isomer of lycopene can convert to various cis-isomers upon exposure to heat or light. While this is not degradation in the sense of breaking the molecule, it can alter its biological activity.

  • Oxidation: The long polyene chain is susceptible to attack by reactive oxygen species, leading to the formation of epoxides and cleavage products such as apo-lycopenals and apo-lycopenones of varying chain lengths. [12]

Lycopene Degradation Pathway

Lycopene_Degradation Lycopene Lycopene (all-trans) Isomers Cis-Isomers Lycopene->Isomers Heat/Light Epoxides Lycopene Epoxides Lycopene->Epoxides Oxidation Cleavage Apo-lycopenals & Apo-lycopenones Isomers->Cleavage Oxidation Epoxides->Cleavage Further Oxidation

Caption: Simplified degradation pathway of lycopene.

Beta-Citraurin Degradation Pathway

As a xanthophyll and an apocarotenoid, the degradation of beta-Citraurin is expected to be more complex.

  • Oxidation of Functional Groups: The aldehyde group is susceptible to oxidation to a carboxylic acid. The hydroxyl group can also be a site of oxidative attack.

  • Cleavage of the Polyene Chain: Similar to lycopene, the polyene chain can be cleaved by oxidation, leading to smaller, more volatile compounds.

  • Photochemical Reactions: The aldehyde group may undergo photochemical reactions, leading to a different set of degradation products compared to lycopene.

BetaCitraurin_Degradation BetaCitraurin beta-Citraurin CarboxylicAcid Apocarotenoic Acid BetaCitraurin->CarboxylicAcid Oxidation (Aldehyde) FurtherOxidation Further Oxidized Products BetaCitraurin->FurtherOxidation Oxidation (Hydroxyl) Cleavage Shorter Chain Apocarotenoids BetaCitraurin->Cleavage Oxidation (Polyene Chain)

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: beta-Citraurin Disposal &amp; Waste Management

Executive Summary & Core Directive As researchers, we often treat disposal as an afterthought—a janitorial task rather than a scientific one. This is a critical error.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

As researchers, we often treat disposal as an afterthought—a janitorial task rather than a scientific one. This is a critical error. The integrity of a laboratory is defined not just by what it produces, but by how it manages its waste.

beta-Citraurin is an apocarotenoid pigment. While the pure substance is generally classified as low-toxicity under GHS criteria (often "Not Classified" or Category 4), it is rarely found in isolation during disposal. It is almost exclusively disposed of within a solvent matrix (e.g., Acetone, Ethanol, Hexane) or as a degraded solid.

The Core Safety Axiom: Treat the waste stream according to its most hazardous component. For beta-Citraurin, the hazard is rarely the pigment itself, but the organic solvent carrying it.

Chemical Profile & Pre-Disposal Assessment

Before initiating any disposal workflow, you must characterize the physical state of the material. This "Stop and Think" phase prevents the most common laboratory violation: improper commingling of incompatible waste streams.

Chemical Characterization Table
PropertySpecificationImplications for Disposal
Compound Name beta-CitraurinLabeling requirement (do not use abbreviations).
CAS Number 1934-28-7Required for waste manifesting.
Physical State Solid (Red-orange powder)Dust hazard; requires particulate control.
Solubility Lipophilic (Soluble in organic solvents)CRITICAL: Dictates "Organic Waste" stream. Insoluble in water (do not drain dispose).
Stability Light/Oxygen SensitiveDegraded product often contains uncharacterized oxidation byproducts.
RCRA Status Not Listed (P or U list)Regulated based on Characteristics (Ignitability if in solvent).

Operational Disposal Protocols

Protocol A: Disposal of Pure Solid Standards (Expired or Degraded)

Context: You have a vial of beta-Citraurin that has oxidized (turned white/gray) or passed its retest date.

  • Do Not Solubilize: Never dissolve a solid waste just to pour it into a liquid carboy. This increases the volume of hazardous waste and disposal costs.

  • Containerization: Keep the substance in its original primary container (glass vial).

  • Secondary Containment: Place the vial into a clear, sealable plastic bag (e.g., Ziploc) to contain any potential glass breakage or dust leakage.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "beta-Citraurin (Solid), 100%"

    • Hazard Checkbox: "Toxic" (Standard precautionary classification for bioactive standards) or "Non-Regulated" depending on your specific EHS threshold.

  • Stream: Solid Chemical Waste (Incineration).

Protocol B: Disposal of Liquid Waste (Experimental Residues)

Context: You have HPLC effluent, extraction residues, or stock solutions. This is the highest risk scenario.

The Separation Rule: You must segregate based on the solvent , not the solute.

  • Scenario 1: Non-Halogenated Solvents (Acetone, Ethanol, Methanol, Hexane)

    • Action: Pour into the "Organic Solvents (Non-Halogenated)" carboy.

    • RCRA Code: Likely D001 (Ignitable).

    • Precaution: Ensure the carboy is grounded if the solvent volume is high to prevent static discharge.

  • Scenario 2: Halogenated Solvents (Chloroform, Dichloromethane)

    • Action: Pour into the "Halogenated Waste" carboy.

    • Reasoning: Halogenated waste is significantly more expensive to incinerate. Contaminating a non-halogenated stream with even small amounts of chloroform upgrades the entire container to the more expensive tier.

Protocol C: Contaminated Debris (The "Trace" Waste)

Context: Pipette tips, weighing boats, and gloves contaminated with beta-Citraurin.

  • Evaporation: Ensure all volatile solvents have evaporated from the debris in a fume hood.

  • Bagging: Collect in a dedicated "Chemically Contaminated Solid Waste" bag (usually yellow or clear with specific labeling).

  • Prohibition: Do NOT throw into the regular trash. While beta-Citraurin is natural, laboratory standards are highly concentrated. Regular trash disposal can trigger "unknown powder" alarms at municipal waste facilities.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for beta-Citraurin disposal. It is designed to be printed and posted near waste accumulation areas.

BetaCitraurinDisposal Start Start: Waste Identification StateCheck What is the Physical State? Start->StateCheck Solid Solid (Pure Standard) StateCheck->Solid Liquid Liquid (Solution/Effluent) StateCheck->Liquid Debris Contaminated Debris (Tips, Vials, Gloves) StateCheck->Debris SolidWaste Stream: Solid Chemical Waste (Incineration) Solid->SolidWaste Pack in Vial SolventCheck Identify Solvent Matrix Liquid->SolventCheck DebrisWaste Stream: Chemically Contaminated Solids (Do NOT use Trash) Debris->DebrisWaste Evaporate Solvents Halogenated Halogenated Solvent? (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent? (Ethanol, Acetone, Hexane) SolventCheck->NonHalogenated No Halogens HaloWaste Stream: Halogenated Liquid Waste (High Temp Incineration) Halogenated->HaloWaste NonHaloWaste Stream: Organic Liquid Waste (Fuel Blending/Recovery) NonHalogenated->NonHaloWaste

Figure 1: Decision Matrix for beta-Citraurin Waste Streams. Note that liquid disposal path is dictated entirely by the solvent carrier.

Regulatory Compliance & RCRA Codes

In the United States, the Resource Conservation and Recovery Act (RCRA) governs chemical disposal. As a Senior Scientist, you must ensure your waste manifests match the physical reality of the container.

Waste ComponentRCRA Hazard ClassEPA Waste CodeNotes
beta-Citraurin (Solid) Non-Regulated (Typical)None (Unless P/U listed)Treat as "Non-RCRA Regulated Chemical Waste" unless local statutes differ.
Acetone Solution IgnitableD001, F003 Common solvent for carotenoids.
Hexane Solution IgnitableD001 Neurotoxic potential; handle in hood.[1]
Methanol Solution IgnitableD001, F003 High flammability risk.

Self-Validation Step: Before sealing any waste container, ask: If this container leaked, would the label tell the emergency responder exactly what hazards (flammability, toxicity) they are facing? If the answer is no, the protocol has failed.

References

  • United States Environmental Protection Agency (EPA). (2023). Hazardous Waste Identification Guidance Document.[2] RCRA Orientation Manual. [Link]

  • PubChem. (2023). beta-Citraurin Compound Summary (CAS 1934-28-7). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Laboratory Safety Guidance. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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